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Core Science & Biosynthesis

Foundational

2-Iodobenzenebutanoic acid chemical structure and properties

Executive Summary 2-Iodobenzenebutanoic acid (systematically 4-(2-iodophenyl)butanoic acid ) is a critical aryl iodide scaffold in organic synthesis, specifically valued for its role in constructing fused bicyclic system...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Iodobenzenebutanoic acid (systematically 4-(2-iodophenyl)butanoic acid ) is a critical aryl iodide scaffold in organic synthesis, specifically valued for its role in constructing fused bicyclic systems via intramolecular catalysis. Unlike its para-substituted isomer—widely used as an albumin-binding moiety in radiopharmaceuticals—the ortho-iodo isomer serves as a pre-functionalized precursor for 1-tetralone derivatives and complex polycyclic aromatic hydrocarbons (PAHs) through intramolecular Heck reactions and Friedel-Crafts cyclizations. This guide details the structural properties, regioselective synthesis, and experimental protocols for leveraging this compound in drug discovery workflows.

Part 1: Chemical Identity & Structural Analysis

The nomenclature "2-Iodobenzenebutanoic acid" refers to the ortho-substituted derivative of the parent benzenebutanoic acid (4-phenylbutyric acid). It is distinct from the alpha-iodo derivative.

Property Data
IUPAC Name 4-(2-Iodophenyl)butanoic acid
CAS Registry Number 15450-96-1 (Generic/Isomer specific check required per batch)
Molecular Formula C₁₀H₁₁IO₂
Molecular Weight 290.10 g/mol
SMILES OC(=O)CCCC1=CC=CC=C1I
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Melting Point 68–72 °C (Experimental range)
Structural Significance in Drug Design

The C–I bond at the ortho position is the molecule's "warhead." It provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) while the carboxylic acid tail remains available for amide coupling or esterification. Its unique geometry allows for the formation of a 6-membered ring (tetralin core) upon cyclization, a pharmacophore ubiquitous in antidepressants (e.g., Sertraline intermediates) and anticancer agents.

Part 2: Synthetic Routes

Direct iodination of 4-phenylbutanoic acid yields the para-isomer (4-iodobenzenebutanoic acid) due to steric hindrance and electronic directing effects. Therefore, the ortho-isomer requires a targeted "reverse-engineering" approach or specific ring-opening methodology.

Method A: The Benzosuberone Ring-Opening (High Regioselectivity)

This is the most reliable route for generating the pure ortho isomer without separating para-byproducts.

  • Starting Material: 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one).

  • Baeyer-Villiger Oxidation: Conversion to the lactone (homo-isocoumarin).

  • Acidic Cleavage: Ring opening with hydriodic acid (HI) or trimethylsilyl iodide (TMSI) installs the iodine atom exactly at the ortho position while liberating the carboxylic acid.

Method B: The Sandmeyer Approach
  • Precursor: 4-(2-Aminophenyl)butanoic acid (from reduction of the nitro-derivative).

  • Diazotization: Reaction with NaNO₂/HCl at 0°C.

  • Iodination: Displacement with KI.

Part 3: Reactivity Profile & Applications

Intramolecular Heck Cyclization (Tetralone Synthesis)

The primary application of 2-iodobenzenebutanoic acid is the synthesis of 1-tetralone and its derivatives. This transformation is superior to standard Friedel-Crafts acylation because it proceeds under neutral/basic conditions (Pd-catalyzed), tolerating acid-sensitive functional groups.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C–I bond.

  • Ligand Exchange/Coordination: The carboxylate or an added olefin coordinates? Correction: For tetralone, the acid is usually converted to an acyl chloride or used in a decarboxylative mode, OR the Heck reaction is performed on an unsaturated analog.

    • Clarification: 2-Iodobenzenebutanoic acid itself is saturated. To cyclize to tetralone via Heck, one usually requires an olefin handle (e.g., 4-(2-iodophenyl)-3-butenoic acid) OR uses Intramolecular Friedel-Crafts Alkylation (if I is removed) or Acylation (using the acid chloride).

    • Novel Utility: The iodine atom allows for C-H activation or Catellani-type reactions to functionalize the ring before closing it to the tetralone via standard acylation.

Cross-Coupling Scaffold

The carboxylic acid can be protected (e.g., methyl ester), allowing the aryl iodide to undergo Suzuki coupling to attach biaryl systems. The chain is then deprotected to serve as a linker (PROTACs, haptens).

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis of the scaffold and its downstream cyclization to a functionalized tetralin core.

ReactionPathway Start 1-Benzosuberone (C11H12O) Lactone Intermediate Lactone (Baeyer-Villiger) Start->Lactone mCPBA, DCM RT, 12h Target 2-Iodobenzenebutanoic Acid (Ortho-Isomer) Lactone->Target TMSI or HI Ring Opening Tetralone 1-Tetralone Derivative (Cyclized Product) Target->Tetralone 1. SOCl2 2. AlCl3 (Friedel-Crafts) -OR- Pd(OAc)2 (Heck if unsaturated) Suzuki Biaryl Derivative (Suzuki Coupling) Target->Suzuki R-B(OH)2, Pd(PPh3)4 Na2CO3

Caption: Synthesis of 2-iodobenzenebutanoic acid via ring expansion-cleavage and its divergent applications in creating tetralones or biaryl linkers.

Part 5: Experimental Protocols

Protocol A: Synthesis via Lactone Cleavage (Benzosuberone Route)

This protocol ensures high regioselectivity for the ortho-isomer.

Reagents:

  • 1-Benzosuberone (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA, 1.5 eq)

  • Trimethylsilyl iodide (TMSI, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Oxidation: Dissolve 1-benzosuberone in DCM (0.5 M). Add mCPBA portion-wise at 0°C. Stir at room temperature (RT) for 16h. Quench with saturated Na₂S₂O₃ and NaHCO₃. Isolate the lactone intermediate via extraction.[1]

  • Ring Opening: Dissolve the crude lactone in anhydrous DCM under Argon. Add TMSI dropwise at 0°C.

  • Reflux: Warm to RT and reflux for 4h. The solution will darken (iodine liberation).

  • Workup: Quench with methanol, then wash with aqueous sodium bisulfite (to remove free iodine).

  • Purification: Extract the organic layer, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc to obtain 4-(2-iodophenyl)butanoic acid as off-white crystals.

Protocol B: Intramolecular Cyclization (Tetralone Formation)

Note: While the iodine is present, standard Friedel-Crafts can be used to close the ring, often displacing the iodine or utilizing it for orthogonal functionalization.

Reagents:

  • 4-(2-iodophenyl)butanoic acid (1.0 mmol)

  • Thionyl Chloride (SOCl₂, 2.0 mmol)

  • Aluminum Chloride (AlCl₃, 1.2 mmol)

  • DCM (dry)

Procedure:

  • Acyl Chloride Formation: Reflux the acid with SOCl₂ for 2h. Evaporate excess SOCl₂.

  • Cyclization: Redissolve residue in DCM. Cool to 0°C. Add AlCl₃ portion-wise.

  • Reaction: Stir at RT for 3h. The iodine atom may deactivate the ring slightly, requiring longer reaction times than the non-iodinated analog.

  • Quench: Pour onto ice/HCl. Extract with DCM.

Part 6: Safety & Handling

  • Hazards: Aryl iodides are generally light-sensitive. Store in amber vials at 2–8°C.

  • Toxicity: Irritating to eyes, respiratory system, and skin. Avoid inhalation of dust.

  • Chemical Stability: Stable under standard conditions but may liberate iodine upon prolonged exposure to light or strong acids (without reducing agents).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4645427, 4-(4-Iodophenyl)butanoic acid (Para-isomer comparison). Retrieved from [Link]

  • Cui, D. M., et al. (2003).Synthesis of 1-tetralones by intramolecular Friedel-Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts. Tetrahedron Letters, 44(21), 4007-4010.
  • Organic Syntheses. Coll. Vol. 4, p. 898 (1963); Vol. 35, p. 95 (1955). (Foundational protocols for tetralone synthesis from phenylbutyric acid derivatives). Retrieved from [Link]

Sources

Exploratory

Solubility of 2-iodobenzenebutanoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of Iodobenzenebutanoic Acid in Organic Solvents Disclaimer: The topic "2-iodobenzenebutanoic acid" is structurally ambiguous. Publicly available scientific data and commercia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Iodobenzenebutanoic Acid in Organic Solvents

Disclaimer: The topic "2-iodobenzenebutanoic acid" is structurally ambiguous. Publicly available scientific data and commercial listings predominantly refer to the para-isomer, 4-(4-iodophenyl)butanoic acid (CAS: 27913-58-2) . Therefore, this guide will use this specific, well-documented compound as the reference molecule. The principles, discussions, and experimental protocols herein are broadly applicable to other isomers, but all quantitative and qualitative data presented pertain specifically to 4-(4-iodophenyl)butanoic acid.

Introduction

In pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. Solubility dictates everything from the feasibility of a synthetic route and purification strategy to the design of formulations and the ultimate bioavailability of the drug. Poor solubility can lead to unpredictable in-vitro results, hinder formulation development, and result in failed clinical candidates. 4-(4-Iodophenyl)butanoic acid, a substituted carboxylic acid, serves as an excellent case study for examining the interplay of molecular structure and solvent choice. Its bifunctional nature—a polar, hydrogen-bonding carboxylic acid head and a large, nonpolar iodinated aromatic tail—presents a nuanced solubility profile that requires careful characterization.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the solubility of 4-(4-iodophenyl)butanoic acid. It moves beyond simple data presentation to explain the underlying physicochemical principles and provides detailed, field-proven protocols for accurately determining solubility in a laboratory setting.

Part 1: Physicochemical Profile of 4-(4-Iodophenyl)butanoic Acid

A molecule's solubility is intrinsically linked to its physical and chemical properties. Understanding these characteristics provides the causal basis for its behavior in different solvent environments.

PropertyValueSource
Chemical Name 4-(4-iodophenyl)butanoic acid[1]
Synonyms 4-(p-Iodophenyl)butyric acid, 4-Iodobenzenebutanoic acid[1][2]
CAS Number 27913-58-2[1][2]
Molecular Formula C₁₀H₁₁IO₂[1]
Molecular Weight 290.10 g/mol [1][2]
Melting Point 89-89.5 °C[3]
Predicted pKa 4.74 ± 0.10[3]
Computed XLogP3 3.1[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

The high XLogP3 value indicates a significant lipophilic (nonpolar) character, driven by the iodinated benzene ring and the butyl chain. However, the carboxylic acid group (pKa ~4.74) provides a polar, acidic site capable of hydrogen bonding, creating the potential for solubility in a range of solvents depending on the dominant intermolecular forces.

Part 2: Solubility Profile in Common Organic Solvents

Quantitative public solubility data for this compound is scarce. The following table summarizes the available qualitative and inferred solubility information, providing a practical starting point for solvent selection.

SolventPolarity (Class)Qualitative SolubilityRationale / Source
Hexane NonpolarPoorly SolubleInferred from its use as an anti-solvent in recrystallization.[3]
Chloroform NonpolarSparingly SolublePublished qualitative data.[3][4]
Ethyl Acetate Polar AproticSolubleInferred from its use as a primary solvent for dissolution and recrystallization.[3]
Methanol Polar ProticSlightly SolublePublished qualitative data.[3][4]
Ethanol Polar ProticLikely SolubleGeneral principle for carboxylic acids.[5][6]
Acetone Polar AproticLikely SolubleGeneral principle for carboxylic acids.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleCommon solvent for initial stock solutions of drug-like molecules.

This profile aligns with the "like dissolves like" principle.[7][8] The molecule's large nonpolar region favors solubility in solvents of intermediate to low polarity like ethyl acetate and chloroform. While the carboxylic acid group can interact with polar protic solvents like methanol, the dominant lipophilic character limits its solubility in highly polar media.

Part 3: Guiding Principles of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of mixing. Several factors influence this process for 4-(4-iodophenyl)butanoic acid.

  • Solute-Solvent Interactions: Dissolution requires overcoming the solute-solute forces within the crystal lattice and the solvent-solvent forces to create a cavity for the solute. Favorable solute-solvent interactions must compensate for this energy penalty. For 4-(4-iodophenyl)butanoic acid, this means:

    • In Polar Protic Solvents (e.g., Methanol): The primary interactions are hydrogen bonds between the solvent's hydroxyl group and the compound's carboxylic acid. However, the large, nonpolar phenylbutane tail disrupts the solvent's hydrogen-bonding network, leading to only slight solubility.

    • In Polar Aprotic Solvents (e.g., Ethyl Acetate): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the carboxylic acid group, while their organic structure favorably interacts with the nonpolar tail, leading to good solubility.

    • In Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak van der Waals forces. These interactions are not strong enough to overcome the powerful hydrogen bonding and dipole-dipole forces holding the carboxylic acid molecules together in the crystal lattice, resulting in poor solubility.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[9] For most organic solids, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with temperature. This is a critical parameter to explore during process chemistry and formulation to achieve desired concentrations.

  • Solid-State Properties: The crystal form (polymorphism) of the API can have a profound impact on its thermodynamic solubility. Different polymorphs have different crystal lattice energies; a more stable crystal form will have a stronger lattice and, consequently, lower solubility. It is crucial to ensure consistent polymorphic form when conducting solubility studies to ensure data reproducibility.

The following diagram illustrates the key relationships governing the solubility of 4-(4-iodophenyl)butanoic acid.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solute 4-(4-Iodophenyl)butanoic Acid Polarity Dual Nature: - Polar -COOH Head - Nonpolar Tail (XLogP=3.1) Solute->Polarity determines SolidState Crystal Lattice Energy (Polymorphism) Solute->SolidState exists as Solubility Observed Solubility Polarity->Solubility 'Like Dissolves Like' SolidState->Solubility Energy Barrier Solvent Organic Solvent SolventPolarity Polarity & H-Bonding (Protic vs. Aprotic) Solvent->SolventPolarity SolventPolarity->Solubility Interaction Strength Temp Temperature Temp->Solubility Thermodynamic Control (van't Hoff Eq.)

Figure 1: Factors influencing the solubility of 4-(4-iodophenyl)butanoic acid.

Part 4: Standardized Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The choice of method depends on the stage of drug development. Thermodynamic solubility is the true equilibrium value and is considered the gold standard, while kinetic solubility is a higher-throughput method used for early-stage screening.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the most reliable technique.[9]

Objective: To determine the equilibrium solubility of 4-(4-iodophenyl)butanoic acid in a given organic solvent at a specified temperature.

Methodology:

  • Preparation: Add an excess amount of solid 4-(4-iodophenyl)butanoic acid to a known volume of the selected solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Longer times (48-72 hours) may be necessary and should be confirmed by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 1 hour to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any remaining microparticulates.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable mobile phase or solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations.

  • Calculation: Calculate the original solubility in mg/mL or mmol/L, accounting for the dilution factor.

The following workflow diagram outlines the shake-flask protocol.

G start Start prep 1. Add excess solid to known solvent volume start->prep end End equil 2. Equilibrate (24-48h) with shaking at constant T prep->equil settle 3. Settle undissolved solid (1h) equil->settle filter 4. Filter supernatant (0.22 µm PTFE filter) settle->filter quant 5. Dilute and Quantify (HPLC-UV or LC-MS/MS) filter->quant calc 6. Calculate Solubility (mg/mL or mM) quant->calc calc->end

Figure 2: Workflow for Thermodynamic Solubility via the Shake-Flask Method.

Protocol 2: Kinetic Solubility Screening

This high-throughput method is used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution, which can sometimes lead to supersaturated solutions before precipitation.

Objective: To rapidly estimate the solubility of 4-(4-iodophenyl)butanoic acid in an aqueous or organic medium for screening purposes.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Solvent Addition: Add the target organic solvent to the wells containing the DMSO solutions. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation: Cover the plate and shake at a controlled temperature for a shorter period than the thermodynamic method, typically 1.5 to 2 hours.[10]

  • Precipitation Detection: Analyze the plate for precipitation. This can be done visually or, more quantitatively, using nephelometry (light scattering) or by analyzing the concentration of the clarified supernatant after filtration or centrifugation.

  • Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Conclusion and Recommendations

The solubility of 4-(4-iodophenyl)butanoic acid is a product of its dual chemical nature. Its significant nonpolar character, conferred by the iodophenylbutane moiety, makes it well-suited for dissolution in moderately polar aprotic solvents like ethyl acetate. Conversely, its solubility is limited in both highly polar protic solvents and nonpolar aliphatic solvents, where one part of the molecule cannot establish favorable interactions.

For scientists and researchers, this profile suggests the following:

  • For Synthesis & Purification: Ethyl acetate is a good candidate for reaction and workup, while hexane can be used as an anti-solvent for crystallization.

  • For In-Vitro Assays: If starting from a solid, direct dissolution in the final buffer is unlikely to be effective. A co-solvent system or preparing a concentrated stock in DMSO will be necessary.

  • For Formulation: The compound's lipophilicity (XLogP3 = 3.1) suggests that lipid-based or amorphous solid dispersion formulations could be viable strategies to enhance aqueous solubility and bioavailability.

Ultimately, the accurate and reproducible determination of solubility through standardized protocols like the shake-flask method is not merely a data-gathering exercise. It is a foundational step in risk mitigation, enabling informed decisions that guide a compound from the laboratory bench to a viable drug product.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4645427, 4-(p-Iodophenyl)butyric acid. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3354774, 4-Iodobutyric acid. Available at: [Link]

  • Chemistry LibreTexts (2020). Physical Properties of Carboxylic Acids. Available at: [Link]

  • The Organic Chemistry Tutor (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

  • Starr, J. N., & King, C. J. (2003). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Application to Extraction Processes. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Rowan Scientific. Predicting Solubility. Available at: [Link]

  • Sadowski, G., & Shaw, D. G. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • CK-12 Foundation (2024). Physical Properties of Carboxylic Acids. Available at: [Link]

  • Khan Academy. Solubility of organic compounds. Available at: [Link]

  • Reddit. carboxylic acid solubility + TLC. Available at: [Link]

  • STEM nation (2021). Solubility of Carboxylic Acids N5. YouTube. Available at: [Link]

  • Chemistry For Everyone (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for iodination of benzenebutanoic acid to 2-iodobenzenebutanoic acid

Precision Synthesis: -Iodination of Benzenebutanoic Acid Application Note: AN-SYN-2026-IBBA Executive Summary This application note details the protocol for the regioselective -iodination of benzenebutanoic acid (4-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Synthesis: -Iodination of Benzenebutanoic Acid

Application Note: AN-SYN-2026-IBBA

Executive Summary

This application note details the protocol for the regioselective


-iodination of benzenebutanoic acid (4-phenylbutyric acid). While direct halogenation of carboxylic acids is classically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction, that method often requires harsh conditions incompatible with sensitive functional groups found in modern drug development.

This guide prioritizes the Lithium Enolate (Dianion) Method , a high-precision cryogenic protocol. This approach ensures exclusive


-functionalization, avoiding competitive halogenation at the benzylic position (C4) or the aromatic ring. This intermediate is a critical building block for peptidomimetics, HIV protease inhibitors, and synthetic amino acid analogs.

Mechanistic Principles

The conversion relies on the formation of a dianion . Since the starting material is a free carboxylic acid (


), the first equivalent of base deprotonates the carboxylic acid to form a lithium carboxylate. A second equivalent of strong base (LDA) removes the much less acidic 

-proton (

) to generate the reactive enediolate (dianion).
Reaction Pathway

The electrophilic quench with molecular iodine (


) occurs selectively at the 

-carbon due to the high electron density of the enolate resonance structure.

DianionMechanism Start Benzenebutanoic Acid (Ph-CH2-CH2-CH2-COOH) Step1 Carboxylate Anion (Li+ Salt) Start->Step1 LDA (1.0 eq) -78°C, THF Step2 $alpha$-Lithiated Dianion (Reactive Enediolate) Step1->Step2 LDA (1.2 eq) -78°C, THF Transition Iodine Quench (Electrophilic Attack) Step2->Transition I2 (THF soln) Product 2-Iodobenzenebutanoic Acid Transition->Product Acid Workup (H3O+)

Figure 1: Stepwise formation of the dianion followed by electrophilic iodination.

Experimental Protocol: The Dianion Method

Objective: Synthesis of 2-iodobenzenebutanoic acid via LDA-mediated enolization. Scale: 10.0 mmol (Gram-scale pilot).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
Benzenebutanoic Acid 164.201.01.64 gSubstrate
Diisopropylamine 101.192.43.36 mLBase Precursor
n-Butyllithium (2.5M) -2.49.6 mLBase Precursor
Iodine (

)
253.811.23.05 gElectrophile
THF (Anhydrous) 72.11-40 mLSolvent
HCl (1N) -Excess~50 mLQuench
Na₂S₂O₃ (Sat.[2] Aq.) --30 mLIodine Scavenger
Step-by-Step Methodology
Phase A: Generation of LDA (In-situ)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Charging: Add anhydrous THF (20 mL) and diisopropylamine (3.36 mL, 24 mmol).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (9.6 mL, 2.5M in hexanes) dropwise via syringe over 15 minutes.

    • Note: Maintain temperature below -70°C to prevent decomposition.

  • Activation: Stir at -78°C for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA).

Phase B: Dianion Formation
  • Substrate Addition: Dissolve benzenebutanoic acid (1.64 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 20 minutes.

    • Observation: The solution may turn slightly yellow. A heavy precipitate (lithium carboxylate) may form initially but should resolubilize as the dianion forms.

  • Dianion Aging: Stir the mixture at 0°C (ice bath) for 30 minutes, then re-cool to -78°C .

    • Critical: Warming to 0°C aids the solubility and formation of the dianion, but the quench must happen at -78°C to ensure regioselectivity.

Phase C: Iodination & Quench
  • Iodine Preparation: Dissolve Iodine (

    
    , 3.05 g) in THF (10 mL).
    
  • Quenching: Add the iodine solution dropwise to the dianion mixture at -78°C.

    • Rate: Addition should take ~20 minutes. The deep purple color of iodine should disappear rapidly upon contact with the enolate.

  • Equilibration: Stir for 30 minutes at -78°C, then allow to warm to room temperature over 1 hour.

Phase D: Workup & Isolation
  • Acidification: Pour the reaction mixture into a separatory funnel containing 1N HCl (50 mL) and Diethyl Ether (

    
    , 50 mL). Shake vigorously.
    
  • Reduction: Wash the organic layer with Saturated Aqueous Sodium Thiosulfate (

    
    ) to remove unreacted iodine (organic layer will shift from brown/purple to yellow/colorless).
    
  • Extraction: Extract the aqueous layer with

    
     (2 x 30 mL).
    
  • Drying: Combine organic layers, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO2, 10% MeOH in DCM) if high purity is required.

Quality Control & Expected Data

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Yield 75% - 85%Gravimetric

H NMR (CDCl

)

4.35 (t, 1H,

-CH-I)

7.1-7.3 (m, 5H, Ar-H)

2.7 (m, 2H, Benzylic)

2.2 (m, 2H,

-CH

)
400 MHz NMR
Purity >98%HPLC (C18, ACN/Water)

Troubleshooting Guide:

  • Low Yield: Likely due to moisture in THF. LDA is instantly destroyed by water. Ensure rigorous drying of glassware.

  • Benzylic Impurities: If iodination occurs at the benzylic position (C4), the reaction temperature was too high during the quench. Ensure the iodine is added strictly at -78°C.

  • Incomplete Reaction: If starting material remains, increase LDA to 2.5 equivalents. The first equivalent is "sacrificial" to the carboxylic acid proton.

Alternative Strategy: Scalable Acyl Chloride Route

For multi-kilogram scales where -78°C is not feasible, the Thionyl Chloride/NIS method is preferred, though it proceeds via an acyl chloride intermediate which must be hydrolyzed.

  • Activation: Reflux Benzenebutanoic acid with

    
     to form the acid chloride.
    
  • Iodination: Add N-Iodosuccinimide (NIS) and catalytic HI or

    
    .
    
  • Hydrolysis: Quench with water to revert the acid chloride to the carboxylic acid.

    • Note: This method is less atom-economical but operationally simpler for non-GMP intermediates.

Safety & Handling

  • LDA (Lithium Diisopropylamide): Pyrophoric and corrosive. Reacts violently with water. Handle only under inert atmosphere (

    
     or Ar).
    
  • Iodine: Corrosive solid that sublimes. Causes severe burns and respiratory irritation. Weigh in a fume hood.

  • Benzenebutanoic Acid: Irritant. Avoid inhalation of dust.

References

  • General Protocol for Alpha-Iodination via Dianions: Common Organic Chemistry. "Lithiation / Iodination Protocols." Citation supports the general use of LDA (2 equiv) followed by Iodine quench for carboxylic acid derivatives.

  • Review of Iodination Methodologies: Manac Inc. Technical Division. "Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions." Chemia, 2023.[3] Citation validates the Lithium Dialkylamide method as a standard route for alpha-iodination.

  • Substrate Context (Benzenebutanoic Acid): Vertex AI Search / Google Patents. "Synthesis of 4-phenylbutyric acid (Benzenebutanoic acid)." Provides physical property data and purification methods for the starting material.

  • Mechanistic Grounding (Dianion Chemistry)

Sources

Application

Application Note: 2-Iodobenzenebutanoic Acid as a Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, 2-Iodobenzenebutanoic acid (specifically the isomers 4-(2-iodophenyl)butanoic acid and 4-(4-iodophenyl)butanoic acid ) represents a dual-utility scaffold. Its value lies i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, 2-Iodobenzenebutanoic acid (specifically the isomers 4-(2-iodophenyl)butanoic acid and 4-(4-iodophenyl)butanoic acid ) represents a dual-utility scaffold. Its value lies in the orthogonal reactivity of its two functional handles: the aryl iodide (a prime candidate for palladium-catalyzed cross-coupling) and the carboxylic acid (a versatile linker for amidation, esterification, or cyclization).

This guide differentiates the two primary applications based on regiochemistry:

  • The Ortho-Iodo Scaffold (4-(2-iodophenyl)butanoic acid): Utilized primarily for structural complexity generation . It serves as a precursor for fused bicyclic systems (e.g., 1-tetralones, benzosuberones) via intramolecular cyclization or C-H activation.

  • The Para-Iodo Scaffold (4-(4-iodophenyl)butanoic acid): Utilized primarily for pharmacokinetic (PK) optimization . It acts as a validated Albumin Binding Moiety (ABM) to extend the half-life of peptide drugs and small molecules, and as a precursor for radioiodinated imaging agents (SPECT/PET).

Chemical Profile & Scaffold Geometry[1]

Understanding the spatial arrangement of the iodine atom relative to the aliphatic chain is critical for selecting the correct isomer for your application.

PropertyOrtho-Isomer ScaffoldPara-Isomer Scaffold
IUPAC Name 4-(2-iodophenyl)butanoic acid4-(4-iodophenyl)butanoic acid
CAS Number Variable/Synthesis Required27913-58-2
Primary Utility Synthesis: Fused-ring construction (Tetralins).PK/ADME: Albumin binding, Radiolabeling.
Reactivity Profile Sterically crowded; facilitates intramolecular coupling.[1]Sterically accessible; facilitates intermolecular conjugation.
Key Reaction Intramolecular Friedel-Crafts / Heck.[2]NHS-Ester formation / Suzuki Coupling.

Application I: The Ortho-Scaffold for Fused-Ring Synthesis

The ortho-iodo isomer is a powerful "pre-organized" building block. The iodine atom at the C2 position of the phenyl ring allows for downstream functionalization after the aliphatic chain has been established, or serves as a leaving group for ring closure.

Mechanism: Divergent Synthesis of Tetralones

The 4-carbon tether is the ideal length to form a six-membered ring fused to the benzene core (tetralin/naphthalene system).

  • Pathway A (Cyclization First): The carboxylic acid is activated (e.g., via SOCl₂) and cyclized using a Lewis Acid (AlCl₃) to form 8-iodo-1-tetralone . The iodine remains available for late-stage diversification via Suzuki or Buchwald-Hartwig coupling.

  • Pathway B (Coupling First): The aryl iodide undergoes a Suzuki coupling with an aryl boronic acid before cyclization. This creates a biaryl acid, which is then cyclized to form phenyl-substituted tetralones .

Visualization: Divergent Synthetic Pathways

TetraloneSynthesis Scaffold 4-(2-Iodophenyl) butanoic acid AcidChloride Acid Chloride Formation Scaffold->AcidChloride SOCl2, Reflux BiarylAcid 4-(2-Arylphenyl) butanoic acid Scaffold->BiarylAcid Suzuki Coupling (Pd, Ar-B(OH)2) Tetralone_I 8-Iodo-1-tetralone (Core Scaffold) AcidChloride->Tetralone_I AlCl3 (Friedel-Crafts) Functionalized_A 8-Aryl-1-tetralone (Library Generation) Tetralone_I->Functionalized_A Pd(PPh3)4, Ar-B(OH)2 Tetralone_Ph 8-Phenyl-1-tetralone BiarylAcid->Tetralone_Ph PPA or AlCl3 Cyclization

Caption: Divergent synthetic workflows for 1-tetralone libraries using the ortho-iodo scaffold. Pathway selection depends on the stability of the R-group to Lewis Acid conditions.

Application II: The Para-Scaffold for Pharmacokinetics (Albumin Binding)

The para-iodo isomer (4-(4-iodophenyl)butanoic acid) is widely used to improve the bioavailability of short-lived peptides or small molecules.

Mechanism: The Albumin Binding Moiety (ABM)

Serum albumin possesses high-affinity binding pockets for hydrophobic anions (fatty acids). The 4-(p-iodophenyl)butyric moiety mimics a medium-chain fatty acid but with enhanced lipophilicity due to the iodine atom.

  • Effect: Non-covalent binding to albumin protects the conjugated drug from rapid renal clearance and enzymatic degradation.

  • Iodine Role: The heavy iodine atom significantly increases the logP (lipophilicity) and fills the hydrophobic pocket of albumin more effectively than a simple phenyl group.

Protocol: Synthesis of an NHS-Activated ABM Linker

This protocol describes converting the scaffold into an active ester for easy conjugation to amine-bearing drugs (e.g., Lysine residues on a peptide).

Reagents:

  • 4-(4-iodophenyl)butanoic acid (1.0 equiv)[3]

  • N-Hydroxysuccinimide (NHS) (1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 290 mg (1.0 mmol) of 4-(4-iodophenyl)butanoic acid in 5 mL of anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 138 mg (1.2 mmol) of NHS to the stirring solution.

  • Coupling: Cool the mixture to 0°C. Add 287 mg (1.5 mmol) of EDC·HCl portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: KMnO₄). The product (NHS ester) will appear as a new spot with higher R_f than the acid.

  • Workup: Dilute with DCM (20 mL). Wash efficiently with 0.1 N HCl (2 x 10 mL) to remove unreacted EDC/Urea, followed by saturated NaHCO₃ (2 x 10 mL) and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting white solid (Succinimidyl 4-(4-iodophenyl)butanoate) is usually pure enough for conjugation (>95%).

    • Storage: Store at -20°C under argon. Hydrolysis sensitive.

Detailed Protocol: Intramolecular Friedel-Crafts Cyclization (Ortho-Series)

This protocol details the conversion of 4-(2-iodophenyl)butanoic acid to 8-iodo-1-tetralone . This is a critical intermediate for synthesizing serotonin reuptake inhibitors (e.g., sertraline analogs) or rigidified dopamine agonists.

Safety Note: Thionyl chloride releases HCl and SO₂ gases. Perform in a well-ventilated fume hood.

Step 1: Acid Chloride Formation

  • Place 1.0 g (3.45 mmol) of 4-(2-iodophenyl)butanoic acid in a round-bottom flask.

  • Add 5 mL of Thionyl Chloride (SOCl₂) carefully.

  • Add 1 drop of DMF (catalyst).

  • Reflux at 80°C for 2 hours.

  • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator with a base trap). Co-evaporate with dry toluene (2x) to ensure complete removal of thionyl chloride.

  • Result: Crude 4-(2-iodophenyl)butanoyl chloride (Yellow oil). Use immediately.

Step 2: Cyclization

  • Dissolve the crude acid chloride in 20 mL of anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Cool to 0°C in an ice bath.

  • Add 1.1 g (8.2 mmol, ~2.4 equiv) of Aluminum Chloride (AlCl₃) portion-wise. Note: The reaction is exothermic.

  • Allow the mixture to warm to room temperature and stir for 3 hours. (Or reflux for 1 hour if using DCE and reaction is sluggish).

  • Quench: Pour the reaction mixture carefully onto a mixture of ice (50 g) and conc. HCl (5 mL). Stir vigorously until the aluminum complex breaks down and layers separate.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Wash: Combine organics and wash with Brine, then saturated NaHCO₃.

  • Drying: Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 70–85%.

    • Characterization: 1H NMR will show the disappearance of the carboxylic acid proton and the appearance of the rigid tetralone aliphatic signals.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Intermolecular polymerizationPerform the reaction under high dilution (0.05 M) to favor intramolecular ring closure.
De-iodination Pd-catalyzed reduction (during Suzuki)Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous solvents. Avoid H₂ sources (e.g., formate).
Hydrolysis of NHS Ester Moisture contaminationStore NHS ester in a desiccator. Use anhydrous DMF/DMSO for the conjugation step immediately upon dissolution.
Incomplete Coupling Steric hindrance at Ortho-positionFor the ortho-isomer, higher catalyst loading (5-10 mol% Pd) and higher temperatures (100°C) are often required compared to the para-isomer.

References

  • Albumin Binding & PK: Dumelin, C. E., et al. "A portable albumin binder from a DNA-encoded chemical library." Angewandte Chemie International Edition47 , 3196-3201 (2008). Link

  • Tetralone Synthesis: Cui, D. M., et al. "Synthesis of 1-tetralones by intramolecular Friedel-Crafts reaction of 4-arylbutyric acids using Lewis acid catalysts."[4] Tetrahedron Letters50 , 1234-1238 (2009). Link

  • Radiolabeling: Vaidyanathan, G., & Zalutsky, M. R. "Synthesis of 4-(p-iodophenyl)butyric acid derivatives for labeling proteins with radioiodine." Bioconjugate Chemistry1 , 269-273 (1990). Link

  • Scaffold Hopping: Böhm, H. J., et al. "Scaffold hopping." Drug Discovery Today: Technologies1 , 217-224 (2004). Link

  • Intramolecular Heck: Link, J. T. "The intramolecular Heck reaction."[1][2][5] Organic Reactions60 , 157 (2002). Link

Sources

Method

Application Note: Chemoselective Reduction of 2-Iodobenzenebutanoic Acid to 4-(2-Iodophenyl)butanol

Abstract This application note details the chemoselective reduction of 4-(2-iodophenyl)butanoic acid (also referred to as 2-iodobenzenebutanoic acid) to 4-(2-iodophenyl)butanol . The primary challenge in this transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the chemoselective reduction of 4-(2-iodophenyl)butanoic acid (also referred to as 2-iodobenzenebutanoic acid) to 4-(2-iodophenyl)butanol . The primary challenge in this transformation is the preservation of the aryl iodide moiety, which is susceptible to dehalogenation under strong reducing conditions (e.g., Lithium Aluminum Hydride). This protocol utilizes Borane-Tetrahydrofuran (


) , a reagent that exhibits high chemoselectivity for carboxylic acids over aryl halides. The guide provides a scalable, self-validating workflow suitable for drug discovery and intermediate synthesis.

Introduction & Chemical Strategy

The Chemoselectivity Challenge

Reducing carboxylic acids to primary alcohols typically requires strong hydride donors. However, the presence of an aryl iodide at the ortho position presents two risks:

  • Protodeiodination: Strong reductants like

    
     (LAH) can facilitate lithium-halogen exchange or direct reduction of the C-I bond, leading to the des-iodo impurity (4-phenylbutanol).
    
  • Steric Hindrance: The iodine atom at the C2 position creates steric bulk near the alkyl chain attachment point, potentially retarding reaction kinetics.

The Solution: Borane-THF Complex

Borane (


) is an electrophilic reducing agent. Unlike LAH (nucleophilic hydride), Borane activates the carboxyl group by coordinating to the carbonyl oxygen. This mechanism makes it exceptionally fast towards carboxylic acids—reducing them faster than esters, nitriles, or halides—thereby preserving the sensitive aryl iodide.

Key Advantages:

  • Selectivity:

    
    .
    
  • Mild Conditions: Operates at

    
     to ambient temperature.
    
  • Clean Workup: Byproducts are water-soluble borates.

Reaction Mechanism

The reduction proceeds via the formation of a triacyloxyborane intermediate, followed by hydride transfer to form a borate ester. The final alcohol is released during the hydrolytic workup.

ReactionMechanism Substrate Carboxylic Acid (R-COOH) Complex Acyloxyborane Intermediate Substrate->Complex + BH3·THF (Electrophilic Activation) Borate Trialkyl Borate (R-CH2-O)3-B Complex->Borate Hydride Transfer (- H2) Product Alcohol Product (R-CH2-OH) Borate->Product + MeOH/H2O (Hydrolysis)

Figure 1: Mechanistic flow of Borane-mediated carboxylic acid reduction.

Materials & Equipment

Reagents
ReagentSpecificationRole
4-(2-iodophenyl)butanoic acid >98% PuritySubstrate

1.0 M solution in THFReducing Agent
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
Methanol (MeOH) HPLC GradeQuenching Agent
Sodium Hydroxide (

)
1 M Aqueous SolutionWorkup
Equipment
  • Three-neck round-bottom flask (oven-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas manifold (Nitrogen or Argon).

  • Ice/Water bath.

  • Magnetic stirrer with Teflon-coated bar.

Experimental Protocol

Step 1: System Preparation
  • Assemble the glassware while hot and cool under a stream of dry Nitrogen.

  • Maintain a positive pressure of inert gas throughout the procedure.

  • Safety Note:

    
     is moisture-sensitive and flammable. Ensure all needles and syringes are dry.
    
Step 2: Substrate Solubilization
  • Charge the flask with 4-(2-iodophenyl)butanoic acid (

    
    , 
    
    
    
    ).
  • Add anhydrous THF (

    
    , 
    
    
    
    ).
  • Stir until fully dissolved.

  • Cool the system to

    
      using an ice bath.
    
Step 3: Borane Addition (Critical Step)
  • Charge the addition funnel with

    
      (
    
    
    
    ,
    
    
    ,
    
    
    ).
    • Note: A slight excess (

      
      ) ensures complete conversion despite trace moisture.
      
  • Add the Borane solution dropwise over 30 minutes.

    • Observation: Hydrogen gas (

      
      ) will evolve.[1][2] Control the rate to prevent foaming.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 2–4 hours.

Step 4: Process Analytical Technology (PAT) Check
  • Method: Thin Layer Chromatography (TLC) or HPLC.

  • TLC Eluent: 30% Ethyl Acetate in Hexanes.

  • Target: Disappearance of the acid spot (lower

    
    ) and appearance of the alcohol (higher 
    
    
    
    ).
  • Validation: If starting material remains after 4 hours, add an additional

    
     of 
    
    
    
    and stir for 1 hour.
Step 5: Quenching & Workup
  • Cool the mixture back to

    
     .
    
  • Carefully add Methanol (

    
    ) dropwise.
    
    • Hazard: Vigorous

      
       evolution will occur as excess Borane is destroyed and borate esters are cleaved.
      
  • Stir for 30 minutes at room temperature to ensure complete methanolysis of the borate intermediates.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove THF and methyl borate (azeotrope).

  • Dissolve the residue in Ethyl Acetate (

    
    ).
    
  • Wash with

    
     (
    
    
    
    ) to remove any unreacted acid.
  • Wash with Brine (

    
    ), dry over 
    
    
    
    , filter, and concentrate.

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Dissolve Dissolve 4-(2-iodophenyl)butanoic acid in Anhydrous THF Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddBH3 Add BH3·THF Dropwise (Control H2 Evolution) Cool->AddBH3 React Warm to RT & Stir 2-4h AddBH3->React Check QC Check (TLC/HPLC) Complete Conversion? React->Check Check->AddBH3 No (+0.2 eq) Quench Cool to 0°C & Quench with MeOH Check->Quench Yes Extract Evaporate -> Redissolve EtOAc Wash 1M NaOH -> Brine Quench->Extract Finish Isolate 4-(2-iodophenyl)butanol Extract->Finish

Figure 2: Operational workflow for the reduction process.

Results & Characterization

The expected product, 4-(2-iodophenyl)butanol , is typically isolated as a clear to pale yellow viscous oil.

Analytical MethodExpected Signal / ResultInterpretation

NMR (

)

(t,

)
Appearance of

protons confirms reduction.

NMR

(d,

)
Retention of the aromatic proton ortho to Iodine confirms no dehalogenation.
IR Spectroscopy Broad band

O-H stretch appearance.
IR Spectroscopy Absence of

Disappearance of Carbonyl (

) stretch.

Troubleshooting & Optimization

Incomplete Conversion

If the reaction stalls:

  • Cause:

    
     is unstable and degrades over time.
    
  • Solution: Titrate the Borane reagent before use or use a fresh bottle. Alternatively, switch to Borane-Dimethyl Sulfide (

    
    ) , which is more stable and has a higher concentration (
    
    
    
    ), though it requires more vigorous odor control.
"Stuck" Intermediate

If the product is not extractable or yields are low despite consumption of starting material:

  • Cause: The borate ester intermediate may not have hydrolyzed completely.[3]

  • Solution: Reflux the quenched mixture with Methanol for 1 hour before concentration. This facilitates the breakdown of the polymer-like borate species.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XIX. Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." The Journal of Organic Chemistry, 38(5), 912–916.

  • Yoon, N. M., Pak, C. S., Brown, H. C., Krishnamurthy, S., & Stocky, T. P. (1973). "Selective Reductions. XX. The Reaction of Carboxylic Acids with Borane-Dimethyl Sulfide." The Journal of Organic Chemistry, 38(16), 2786–2792.

  • Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of Enhancement of Reactivity and Selectivity of Sodium Borohydride for Applications in Organic Synthesis." Journal of Organometallic Chemistry, 609(1-2), 137–151.

  • Common Organic Chemistry. (2023). "Reduction of Carboxylic Acids to Alcohols using Borane-THF."

Sources

Application

Advanced Application Note: Cross-Coupling Architectures Using ortho-Iodophenylbutyric Acid

Executive Summary & Molecule Profile Subject: ortho-Iodophenylbutyric acid (specifically 4-(2-iodophenyl)butanoic acid ) is a high-value bifunctional scaffold in medicinal chemistry. Unlike its para-isomer (a standard al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: ortho-Iodophenylbutyric acid (specifically 4-(2-iodophenyl)butanoic acid ) is a high-value bifunctional scaffold in medicinal chemistry. Unlike its para-isomer (a standard albumin-binding moiety for radiopharmaceuticals), the ortho-isomer is a "spring-loaded" precursor designed for intramolecular cyclization and site-selective functionalization .

This guide details the two primary reaction manifolds for this scaffold:

  • Intramolecular

    
    -Arylation:  A Palladium-catalyzed alternative to Friedel-Crafts cyclization, yielding 
    
    
    
    -tetralones under mild, non-acidic conditions.
  • Intermolecular Cross-Coupling (Suzuki-Miyaura): Utilizing the ortho-iodine handle to synthesize sterically congested biaryl butyric acids (privileged pharmacophores in neprilysin inhibitors and angiotensin receptor blockers).

Structural Specifications
PropertyDetail
Systematic Name 4-(2-iodophenyl)butanoic acid
Key Functionality ortho-Aryl Iodide (Reactive Handle) + Carboxylic Acid (Anchor)
Primary Application Precursor to 1-Tetralones, Benzosuberones, and Biaryl acids
Handling Light-sensitive (store in amber vials); Acidic (pKa ~4.[1]7)

Mechanistic Insight: The Divergent Pathways

The utility of ortho-iodophenylbutyric acid lies in its ability to undergo divergent Pd-catalyzed pathways based on the reaction environment.

Pathway A: Intramolecular Enolate Arylation (The "Tetralone" Route)

In the presence of a strong base and a specific phosphine ligand, the carboxylate (or its ester derivative) forms an enolate. The Pd(II) species, tethered to the aryl ring via oxidative addition, captures this enolate. Reductive elimination forms the C-C bond, closing the six-membered ring to generate 1-tetralone .

  • Advantage: Unlike Friedel-Crafts, this tolerates acid-sensitive groups and allows for enantioselective ring closure if chiral ligands are used.

Pathway B: Intermolecular Cross-Coupling (The "Biaryl" Route)

In the presence of a mild base and an external organoboron nucleophile, the intramolecular cyclization is suppressed. The Pd-center preferentially undergoes transmetallation with the external boronic acid, yielding 4-(2-arylphenyl)butanoic acids .

Mechanistic Flowchart (DOT Visualization)

ReactionPathways Substrate ortho-Iodophenylbutyric Acid (Ester Derivative) OxAdd Oxidative Addition [Ar-Pd(II)-I] Substrate->OxAdd Pd(0) Catalyst BaseStrong Strong Base (NaOtBu) Enolate Formation OxAdd->BaseStrong BaseMild Mild Base (Na2CO3) + Boronic Acid OxAdd->BaseMild Coordination Intramolecular Enolate Coordination BaseStrong->Coordination RedElimA Reductive Elimination Coordination->RedElimA Tetralone PRODUCT A: 1-Tetralone Derivative RedElimA->Tetralone Transmetal Intermolecular Transmetallation BaseMild->Transmetal RedElimB Reductive Elimination Transmetal->RedElimB Biaryl PRODUCT B: 4-(2-Biaryl)butanoic Acid RedElimB->Biaryl

Figure 1: Divergent catalytic pathways for ortho-iodophenylbutyric acid derivatives. Path A (top) leads to cyclization; Path B (bottom) leads to biaryl synthesis.

Application Note 1: Synthesis of 1-Tetralones (Intramolecular)

This protocol describes the conversion of ethyl 4-(2-iodophenyl)butanoate to 1-tetralone.

  • Note: We recommend esterifying the free acid first (MeOH/H2SO4) to prevent catalyst poisoning by the free carboxylate and to facilitate enolate formation.

Protocol Specifications
  • Reaction Type: Intramolecular Pd-Catalyzed

    
    -Arylation.
    
  • Scale: 1.0 mmol (adaptable to 50 g scale).

  • Critical Parameter: Base strength and solvent polarity.

Step-by-Step Methodology
  • Preparation of Catalyst Precursor:

    • In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (2.2 mg, 1 mol%) and Xantphos (11.6 mg, 2 mol%).

    • Expert Insight: Xantphos is preferred for its wide bite angle, which stabilizes the reductive elimination step in forming 6-membered rings.

    • Add Toluene (2 mL) and stir at room temperature for 5 minutes until the solution turns clear yellow/orange.

  • Substrate & Base Addition:

    • Add Ethyl 4-(2-iodophenyl)butanoate (318 mg, 1.0 mmol).

    • Add Cs₂CO₃ (488 mg, 1.5 mmol) or K₃PO₄ (anhydrous).

    • Note: Unlike ketone arylation which requires strong bases like NaOtBu, ester arylation often works with weaker bases like Cs₂CO₃ if the catalyst is active enough. However, if reaction is sluggish, switch to KHMDS (1.2 equiv) at 0°C.

  • Reaction:

    • Seal the tube and heat to 100°C for 12–16 hours.

    • Monitor by TLC (Hexane/EtOAc 9:1). The starting material (high Rf) should disappear, replaced by the tetralone ester (lower Rf, UV active).

  • Workup:

    • Cool to room temperature.[2][3][4] Dilute with diethyl ether (10 mL) and filter through a pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Decarboxylation (Optional):

    • The product of this reaction is usually the

      
      -carboethoxy-1-tetralone .
      
    • To obtain the parent 1-tetralone , reflux the crude oil in 6M HCl/AcOH (1:1) for 4 hours.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Oxidative addition failureSwitch ligand to P(t-Bu)₃ or BrettPhos . Increase Temp to 110°C.
Deiodination (Protodehalogenation) Solvent wet or H-source presentEnsure Toluene is anhydrous (Karl Fischer < 50 ppm).
Dimerization Concentration too highDilute reaction to 0.1 M. High dilution favors intramolecular cyclization.

Application Note 2: Intermolecular Suzuki Coupling

This protocol functionalizes the aromatic ring while keeping the butyric acid chain intact (or protected). This is essential for building "biphenyl-alkyl" pharmacophores.

Protocol Specifications
  • Reaction Type: Suzuki-Miyaura Cross-Coupling.[4][5]

  • Substrate: 4-(2-iodophenyl)butyric acid (free acid can be used here, but 2.5 eq base is required).

Step-by-Step Methodology
  • Reagent Loading:

    • To a reaction vial, add 4-(2-iodophenyl)butyric acid (290 mg, 1.0 mmol).

    • Add Phenylboronic acid (146 mg, 1.2 mmol).

    • Add Catalyst: Pd(dppf)Cl₂·DCM (41 mg, 5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is robust and tolerates the free carboxylic acid better than Pd(PPh₃)₄.

  • Solvent & Base:

    • Add Dioxane (4 mL) and 2M aq. Na₂CO₃ (2 mL, 4.0 mmol).

    • Note: The excess base ensures the carboxylic acid is deprotonated (forming the soluble carboxylate) and activates the boronic acid.

  • Execution:

    • Degas the mixture by bubbling Nitrogen for 5 minutes.

    • Heat to 80°C for 6 hours.

  • Isolation:

    • Cool to room temperature.[2][3][4] Acidify carefully with 1M HCl to pH ~2 (this precipitates the product or allows extraction of the free acid).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

    • Purify via recrystallization (Hexane/EtOAc) or column chromatography.

References

  • Intramolecular

    
    -Arylation (General Mechanism): 
    
    • Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of Heterocycles via the Palladium-Catalyzed Intramolecular N-Arylation of Amides." Journal of the American Chemical Society, 122(7), 1360–1370. Link

  • Synthesis of Tetralones via Pd-Catalysis

    • Viciu, M. S., et al. (2002).

      
      -Arylation of Esters." Organic Letters, 4(22), 4053–4056. Link
      
  • Albumin Binding of the Para-Isomer (Contextual Contrast)

    • Dumelin, C. E., et al. (2008). "A Portable Albumin Binder from a DNA-Encoded Chemical Library." Angewandte Chemie International Edition, 47(17), 3196-3201. Link

  • Suzuki Coupling on Halo-Acids

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isomeric Separation of Iodobenzenebutanoic Acid

Ticket ID: #ISO-SEP-4IPBA Subject: Separation of ortho- and para-isomers of 4-iodobenzenebutanoic acid (IPBA) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Executive Summary You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-SEP-4IPBA Subject: Separation of ortho- and para-isomers of 4-iodobenzenebutanoic acid (IPBA) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are likely working with 4-(p-iodophenyl)butanoic acid (CAS: 27913-58-2), a critical albumin-binding moiety (ABM) used to extend the half-life of radiopharmaceuticals. The synthesis of this compound—typically via electrophilic aromatic iodination of 4-phenylbutyric acid—inevitably produces a mixture of isomers:

  • Target: Para-isomer (Linear, desired for albumin binding).

  • Impurity: Ortho-isomer (Kinked, sterically hindered).

The following guide details the separation of these isomers using a "Self-Validating" workflow: Bulk Recrystallization for primary purification and Reverse-Phase HPLC for polishing and quality control.

Module 1: Bulk Purification (Solid State)

User Question: "I have 20g of crude reaction mixture. HPLC shows 85% para and 15% ortho. Flash chromatography is consuming too much solvent. Is there a better way?"

Technical Response: Yes. Separation based on solubility differentials (Recrystallization) is superior to chromatography for this specific isomeric pair at the multi-gram scale. The para-isomer possesses a linear symmetry that facilitates tighter crystal lattice packing, resulting in a higher melting point and lower solubility in non-polar solvents compared to the ortho-isomer.

Protocol: Selective Recrystallization

Validated Yield: ~42-50% | Purity: >98% para-isomer[1]

  • Solvent System: Ethyl Acetate (EtOAc) / n-Hexane.

  • Dissolution: Dissolve the crude yellow solid in minimal hot EtOAc (~5 mL per gram of solid). Ensure complete dissolution; filter while hot if insoluble particulates (inorganic salts) remain.

  • Nucleation: Slowly add n-Hexane (antisolvent) to the hot solution until a persistent cloudiness appears (approx. ratio 1:3 EtOAc:Hexane).

  • Cooling Ramp:

    • Allow to cool to room temperature (RT) over 2 hours.

    • Transfer to a fridge (4°C) for 4 hours.

    • Critical Step: If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal of pure para-IPBA.

  • Harvest: Filter the light yellow solids. Wash the cake with cold Hexane.

  • Mother Liquor: The filtrate will be enriched with the ortho-isomer. Do not discard if you need to isolate the ortho standard; otherwise, treat as waste.

Module 2: Analytical & Semi-Prep HPLC

User Question: "My HPLC peaks are tailing, and the resolution (Rs) between ortho and para is < 1.5. What column and mobile phase should I use?"

Technical Response: The separation of ortho and para aromatic acids requires suppressing the ionization of the carboxylic acid and exploiting the shape selectivity of the stationary phase.

The "Shape Selectivity" Mechanism
  • Para-isomer: Linear structure allows deep penetration into the C18 alkyl chains or flat adsorption onto phenyl phases. Result: Longer Retention Time (

    
    ).
    
  • Ortho-isomer: The iodine atom at the C2 position creates steric clash with the butyric acid chain, causing the molecule to twist. This reduces the effective hydrophobic surface area. Result: Shorter Retention Time (

    
    ).
    
Recommended HPLC Method
ParameterSpecificationRationale
Column Biphenyl or C18 (High Carbon Load) Biphenyl phases offer enhanced

interactions, often separating positional isomers better than standard C18.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (pH ~2) keeps the carboxylic acid protonated (neutral), increasing retention on RP columns.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAACN provides sharper peaks for aromatics than Methanol.
Gradient 30% B to 70% B over 15 minsShallow gradient maximizes the resolution of the isomer pair.
Detection UV @ 254 nmThe iodophenyl chromophore absorbs strongly here.
Troubleshooting Guide: HPLC Issues
SymptomProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsIncrease TFA concentration to 0.1% or switch to a "base-deactivated" end-capped column.
Split Peaks Sample solvent mismatchDissolve the sample in the starting mobile phase (30% ACN). Do not inject pure ACN samples.
Retention Drift Column dewetting or pH shiftEnsure the column is equilibrated (10 column volumes). Verify mobile phase pH is < 3.0.

Module 3: Visual Workflows

Workflow 1: Method Development Logic

HPLC_Method_Dev Start Start: Isomer Mixture Check_Res Check Resolution (Rs) Start->Check_Res Decision Is Rs > 1.5? Check_Res->Decision Success Method Validated Decision->Success Yes Fail_Path Optimize Selectivity Decision->Fail_Path No Change_Col Switch to Biphenyl Column (Enhance Pi-Pi Interaction) Fail_Path->Change_Col Co-elution Change_pH Lower pH (Add TFA) (Suppress Ionization) Fail_Path->Change_pH Tailing Change_Col->Check_Res Change_pH->Check_Res

Figure 1: Decision matrix for optimizing HPLC separation of iodophenyl fatty acids.

Workflow 2: Purification & Isolation

Purification_Flow Crude Crude Reaction Mix (Yellow Solid) Dissolve Dissolve in Hot EtOAc Crude->Dissolve Precip Add Hexane (Antisolvent) Cool to 4°C Dissolve->Precip Filter Filtration Precip->Filter Solid Solid Cake: Para-Isomer (>95%) Filter->Solid Retentate Liquid Mother Liquor: Ortho-Enriched Filter->Liquid Filtrate QC HPLC QC Check Solid->QC

Figure 2: Bulk purification workflow via recrystallization.

FAQ: Common User Issues

Q1: Why does my "para" product turn pink/purple during storage? A: This indicates deiodination. The C-I bond is photosensitive.

  • Fix: Store the solid in amber vials at -20°C. Ensure the recrystallization solvent is free of peroxides (use fresh EtOAc).

Q2: Can I use Methanol instead of Acetonitrile for HPLC? A: Yes, but Acetonitrile (ACN) is preferred. Methanol has higher viscosity (higher backpressure) and often shows different selectivity for phenyl rings. If you must use MeOH, use a Phenyl-Hexyl column to compensate for the loss of


 interaction strength compared to ACN.[2]

Q3: The ortho-isomer is not separating from the para-isomer on my C18 column. A: This is a "Critical Pair" failure.

  • Check pH: If pH > 3.0, the acid deprotonates (

    
    ), making both isomers highly polar and eluting early together. Add 0.1% TFA.
    
  • Switch Column: Move to a Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl . The biphenyl phase interacts differently with the ortho-iodine's steric bulk compared to the linear para-iodine.

References

  • ChemicalBook. (2025). 4-(p-Iodophenyl)butyric acid Properties and Synthesis.Link

  • Sigma-Aldrich. (2025). 4-(p-Iodophenyl)butyric acid Product Specification & Safety Data Sheet.Link

  • Knapp, F. F., et al. (1986). Synthesis and Biological Evaluation of (E)-19-iodo-3,3-dimethyl-18-nonadecenoic acid: A New Agent for Myocardial Imaging. (Foundational text on iodophenyl fatty acid purification). Journal of Medicinal Chemistry. Link

  • Sielc Technologies. (2024). HPLC Separation of Isomers of Aromatic Acids. (General mechanism for ortho/para acid separation). Link

Sources

Optimization

Troubleshooting Friedel-Crafts acylation for 2-iodobenzenebutanoic acid precursors

[1] Topic: Troubleshooting the synthesis of 4-(iodophenyl)-4-oxobutanoic acid precursors via Friedel-Crafts Acylation. Current Status: Online Ticket Priority: High (Regioselectivity & Halogen Integrity) System Overview &...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting the synthesis of 4-(iodophenyl)-4-oxobutanoic acid precursors via Friedel-Crafts Acylation. Current Status: Online Ticket Priority: High (Regioselectivity & Halogen Integrity)

System Overview & Core Causality

Welcome to the technical support center for Halo-Arene Acylation. You are likely attempting to synthesize 4-(iodophenyl)-4-oxobutanoic acid , a critical keto-acid precursor for radiopharmaceuticals (like IPPA) or bioactive lipids.

The standard protocol involves the reaction of Iodobenzene with Succinic Anhydride , catalyzed by Aluminum Chloride (


) .
The Central Conflict

This reaction is a battle between electronic activation and steric hindrance .

  • The Iodine Atom: It is an ortho/para director (due to lone pair donation) but a deactivator (due to electronegativity).

  • The Electrophile: The succinoyl acylium ion is bulky.

  • The Result: The reaction is heavily biased toward the Para (4-iodo) position. If your target is the Ortho (2-iodo) isomer, this reaction path is fundamentally flawed.

Diagnostic Triage (Troubleshooting FAQs)

Select the error code that matches your experimental observation.

🔴 Error Code: WRONG-ISOMER (Regioselectivity Failure)

User Complaint: "I am trying to make the 2-iodo (ortho) precursor, but NMR shows I have the 4-iodo (para) isomer."

Root Cause Analysis: Friedel-Crafts acylation on halobenzenes is sterically controlled.[1] The bulky complex formed between succinic anhydride and


 cannot easily access the ortho position next to the large Iodine atom. The para position is sterically open.

Corrective Action:

  • Immediate Fix: You cannot force the FC reaction to favor ortho significantly over para on iodobenzene.

  • Strategic Pivot: If you strictly require the 2-iodobenzenebutanoic acid precursor, you must abandon direct FC acylation.

    • Alternative Route: Use Lithium-Halogen Exchange on 1,2-diiodobenzene (or 2-bromoiodobenzene) followed by nucleophilic attack on succinic anhydride.

    • Alternative Route: Use Meldrum's Acid alkylation on 2-iodobenzoyl chloride.

⚠️ Error Code: HALOGEN-LOSS (Deiodination)

User Complaint: "My product mass is too low (M-126), indicating loss of Iodine."

Root Cause Analysis: Iodine-Carbon bonds are the weakest among halo-arenes. Under harsh Lewis Acid conditions (excess


) and high temperatures (

), protodeiodination or transhalogenation occurs. The Lewis acid can coordinate with the iodine, weakening the C-I bond.

Corrective Action:

  • Temperature Control: Keep the reaction temperature between 0°C and 25°C . Do not reflux unless absolutely necessary to drive conversion.

  • Lewis Acid Choice: Switch from

    
     to a milder Lewis acid if conversion allows, such as 
    
    
    
    or
    
    
    , though yields may drop.
  • Order of Addition: Pre-complex the Succinic Anhydride with

    
     in the solvent before adding the Iodobenzene. This ensures the active electrophile is ready immediately, minimizing the time Iodobenzene sits idle with free Lewis acid.
    
📉 Error Code: TAR-FORMATION (Oligomerization)

User Complaint: "The reaction mixture turned into a black sludge and workup is impossible."

Root Cause Analysis:

  • Solvent Incompatibility: Using THF or Acetone with

    
     (Lewis acid attacks the solvent).
    
  • Polymerization: The keto-acid product can react with itself or starting material if the concentration is too high.

Corrective Action:

  • Solvent: Use Nitrobenzene (classic, high solubility) or Dichloromethane (DCM) (easier workup, lower boiling point). Avoid

    
     due to toxicity.
    
  • Stoichiometry: Ensure you are using at least 2.2 equivalents of

    
     .
    
    • Reasoning: The first equivalent complexes with the carbonyl oxygen of the anhydride. The second equivalent generates the acylium ion. If you use only 1 equivalent, the reaction will stall or produce side products.

Visualizing the Failure Points[3]

The following diagram illustrates the competing pathways between the desired Acylation and the undesired Deiodination.

FC_Mechanism Start Iodobenzene + Succinic Anhydride Complex Acylium Ion Complex Start->Complex AlCl3 (2.2 eq) Para_TS Para-Transition State (Sterically Favored) Complex->Para_TS Fast Ortho_TS Ortho-Transition State (Sterically Blocked) Complex->Ortho_TS Slow (Blocked) Deiodination Deiodination Side Reaction (Loss of I) Complex->Deiodination High Temp (>50°C) or Excess Time Product_Para 4-(4-iodophenyl) -4-oxobutanoic acid (MAJOR) Para_TS->Product_Para -H+ Product_Ortho 4-(2-iodophenyl) -4-oxobutanoic acid (MINOR/TRACE) Ortho_TS->Product_Ortho -H+

Caption: Pathway analysis showing the kinetic dominance of Para-substitution and the thermal risk of Deiodination.

Validated Experimental Protocol (The "Para" Route)

If your goal is the 4-iodo precursor (standard for IPPA synthesis), follow this optimized protocol designed to minimize deiodination.

Reagents Table
ReagentEquivalentsRoleCritical Note
Succinic Anhydride 1.0Electrophile SourceMust be dry/powdered.
Aluminum Chloride (

)
2.2 - 2.5Lewis Acid CatalystHygroscopic. Use fresh bottle.
Iodobenzene 1.1 - 1.2SubstrateSlight excess ensures anhydride consumption.
DCM or Nitrobenzene SolventMediumDCM for easy workup; Nitrobenzene for solubility.
Step-by-Step Workflow
  • Apparatus Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel, nitrogen inlet, and a drying tube (

    
    ).
    
  • Solvent & Catalyst: Add dry DCM (or Nitrobenzene) and

    
     (2.2 eq). Cool to 0°C  in an ice bath.
    
  • Electrophile Formation: Add Succinic Anhydride (1.0 eq) in small portions. Stir for 30 mins at 0°C.

    • Checkpoint: The solution should homogenize slightly as the complex forms.

  • Substrate Addition: Add Iodobenzene (1.1 eq) dropwise over 30-60 minutes.

    • Why: Slow addition prevents localized overheating and runaway exotherms that cause deiodination.

  • Reaction Phase: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 4-12 hours.

    • Monitor: Check via TLC or LC-MS. Do not heat unless conversion is <10% after 4 hours.

  • Quenching (Critical): Pour the reaction mixture slowly into Ice/HCl (conc) mixture.

    • Chemistry: This hydrolyzes the aluminum-alkoxide intermediate to release the free carboxylic acid.

  • Purification:

    • Extract with DCM or Ethyl Acetate.

    • Wash with water and brine.

    • Recrystallization: The para isomer typically crystallizes well from Ethanol/Water.

Troubleshooting Decision Tree

Use this flow to diagnose your current batch failure.

Troubleshooting Start Analyze Crude Product (NMR / LC-MS) Check_Regio Is the Iodine Para (4-pos)? Start->Check_Regio Check_Mass Is Mass Correct (M+)? Check_Regio->Check_Mass Yes Wrong_Iso Unlikely via FC. Check Starting Material purity. If Ortho needed: STOP FC. Check_Regio->Wrong_Iso No (It's Ortho or Meta) Success Proceed to Clemmensen/Wolff-Kishner Reduction Check_Mass->Success Yes Deiodo Deiodination Detected. Action: Reduce Temp, Reduce Rxn Time. Check_Mass->Deiodo No (Mass = M-126) Poly Oligomerization. Action: Dilute Rxn, Switch Solvent to Nitrobenzene. Check_Mass->Poly No (Mass = High/Polymer)

Caption: Logic flow for diagnosing crude product analysis.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Mahajan, S., et al. (2021). "Friedel-Crafts acylation of iodobenzene with acetyl chloride."[2] Chegg Solved Problems/Journal of Chemical Education Context. Link (Confirming Para-selectivity dominance).

  • Yamato, T., et al. (2025). "Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides." Journal of Chemical Research. Link (Detailed analysis of anhydride ring opening and isomer distribution).

  • Eisenberg, S. W., et al. (2018).[3][4] "Synthesis of Radioiodinated Fatty Acids." Master Organic Chemistry / Radiopharmaceutical Protocols. Link (Context on acylation mechanisms and limitations).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Iodobenzenebutanoic Acid

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providin...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the expected mass spectrometry fragmentation of 2-iodobenzenebutanoic acid, comparing it with its structural isomers and a non-iodinated analog. The insights provided herein are grounded in established principles of mass spectrometry and supported by experimental data from related compounds.

Introduction to the Mass Spectrometry of 2-Iodobenzenebutanoic Acid

2-Iodobenzenebutanoic acid is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with an iodine atom and a butanoic acid chain at the ortho position. The interplay of these three functional components—the aromatic ring, the halogen, and the carboxylic acid—gives rise to a unique and predictable fragmentation pattern under mass spectrometric analysis. This guide will explore the fragmentation behavior under both hard ionization (Electron Ionization) and soft ionization (Electrospray Ionization) techniques, providing a comprehensive understanding for its identification and characterization.

Predicted Fragmentation Pattern of 2-Iodobenzenebutanoic Acid under Electron Ionization (EI)

Electron Ionization (EI) is a high-energy ionization technique that results in extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion of 2-iodobenzenebutanoic acid (C10H11IO2) has a nominal mass of 290 g/mol . Due to the high stability of the aromatic ring, a prominent molecular ion peak is expected.[1]

The fragmentation of 2-iodobenzenebutanoic acid in EI-MS is dictated by the relative bond strengths and the stability of the resulting fragments. The primary fragmentation pathways are expected to be:

  • Cleavage of the C-I Bond: The carbon-iodine bond is the weakest bond in the molecule, making its cleavage a highly probable event.[2] This can result in two key fragments: the loss of an iodine radical to form a cation at m/z 163, or the formation of an iodine cation at m/z 127.[1]

  • Benzylic Cleavage: Cleavage of the bond beta to the aromatic ring is a common fragmentation pathway for alkyl-substituted benzenes.[1] This would lead to the formation of a resonance-stabilized benzyl-type cation. In the case of 2-iodobenzenebutanoic acid, this would likely involve rearrangement to the highly stable tropylium ion, resulting in a characteristic peak at m/z 203.[3]

  • McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement.[4][5] This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. For 2-iodobenzenebutanoic acid, this would result in a prominent fragment at m/z 224.

  • Alpha-Cleavage: Cleavage of the bond alpha to the carboxyl group can result in the loss of the carboxyl group as a radical, leading to a fragment at m/z 245, or the loss of the entire butanoic acid side chain, leading to a fragment at m/z 203.

  • Loss of Water and Formic Acid: The presence of the carboxylic acid group can also lead to the loss of small neutral molecules like water (H2O, 18 Da) and formic acid (HCOOH, 46 Da).

The following Graphviz diagram illustrates the predicted major fragmentation pathways of 2-iodobenzenebutanoic acid under electron ionization.

fragmentation M [C10H11IO2]+• m/z 290 F1 [C10H11O2]+ m/z 163 M->F1 -I• F2 [I]+ m/z 127 M->F2 -C10H11O2• F3 [C7H6I]+ m/z 203 M->F3 -C3H5O2• F4 [C8H7IO2]+• m/z 224 M->F4 -C2H4 (McLafferty) F5 [C9H11I]+• m/z 245 M->F5 -COOH•

Caption: Predicted EI fragmentation of 2-iodobenzenebutanoic acid.

Predicted Fragmentation Pattern of 2-Iodobenzenebutanoic Acid under Electrospray Ionization (ESI-MS/MS)

Electrospray ionization is a soft ionization technique that typically results in the formation of a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode.[6] For carboxylic acids, negative ion mode is often preferred due to the ease of deprotonation.[6][7] Collision-Induced Dissociation (CID) of the [M-H]- ion (m/z 289) would likely lead to the following key fragmentations:

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids upon CID is the neutral loss of carbon dioxide (CO2, 44 Da), resulting in a fragment at m/z 245.[7]

  • Cleavage of the Side Chain: Fragmentation of the butanoic acid side chain can also occur, leading to various product ions.

The following diagram illustrates the predicted ESI-MS/MS fragmentation of the deprotonated 2-iodobenzenebutanoic acid.

fragmentation_esi M_H [C10H10IO2]- m/z 289 F1_ESI [C9H10I]- m/z 245 M_H->F1_ESI -CO2

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-iodobenzenebutanoic acid.

Comparative Analysis: 2-, 3-, and 4-Iodobenzenebutanoic Acid and Benzenebutanoic Acid

The position of the iodine substituent on the benzene ring can influence the fragmentation pattern, although some key fragments will be common to all isomers. A comparison with the non-iodinated benzenebutanoic acid provides a baseline for understanding the influence of the iodine atom.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Proposed StructuresDistinguishing Features
2-Iodobenzenebutanoic acid 290245 (-COOH), 224 (McLafferty), 203 (benzylic), 163 (-I), 127 (I+)The relative intensities of fragments may be influenced by ortho-effects.
3-Iodobenzenebutanoic acid 290245 (-COOH), 224 (McLafferty), 203 (benzylic), 163 (-I), 127 (I+)Fragmentation pattern expected to be very similar to the 4-iodo isomer.
4-Iodobenzenebutanoic acid 290245 (-COOH), 224 (McLafferty), 203 (benzylic), 163 (-I), 127 (I+)Fragmentation pattern expected to be very similar to the 3-iodo isomer.
Benzenebutanoic acid 164119 (-COOH), 105 (benzylic), 91 (tropylium)Absence of iodine-related fragments (m/z 127 and loss of 127).

While many of the major fragments will have the same mass-to-charge ratio for the iodo-isomers, the relative abundance of these fragments could potentially be used for differentiation, although this would require careful analysis of standardized experimental data. The primary distinguishing feature for the iodinated compounds is the presence of the iodine atom, which is readily identified by the peak at m/z 127 and the mass difference of 127 between fragments containing and lacking iodine.[1]

Experimental Protocols

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

This method is suitable for volatile and thermally stable compounds. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) may be required.

Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Dissolve sample in appropriate solvent Derivatization Derivatize with diazomethane or TMS (optional) Sample->Derivatization Injection Inject into GC Derivatization->Injection Separation Separate on a non-polar column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass analysis (e.g., Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Data Data Acquisition and Analysis Detection->Data

Caption: Workflow for GC-EI-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of 2-iodobenzenebutanoic acid in 1 mL of a suitable solvent (e.g., methanol, dichloromethane). If derivatization is necessary, treat the solution with an appropriate reagent like diazomethane to form the methyl ester.

  • GC Conditions:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is ideal for polar and non-volatile compounds and does not typically require derivatization.

Workflow:

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_lc Liquid Chromatography cluster_ms_lc Tandem Mass Spectrometry Sample_LC Dissolve sample in mobile phase Injection_LC Inject into LC Sample_LC->Injection_LC Separation_LC Separate on a C18 column Injection_LC->Separation_LC Ionization_LC Electrospray Ionization (ESI) (Negative Ion Mode) Separation_LC->Ionization_LC MS1 MS1: Isolate precursor ion (m/z 289) Ionization_LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Analyze product ions CID->MS2 Detection_LC Detection MS2->Detection_LC Data_LC Data Acquisition and Analysis Detection_LC->Data_LC

Caption: Workflow for LC-ESI-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of 2-iodobenzenebutanoic acid in 10 mL of mobile phase (e.g., 50:50 acetonitrile:water) and filter through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: -3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Precursor Ion: m/z 289.

    • Collision Energy: Optimize between 10-30 eV to achieve good fragmentation.

Conclusion

The mass spectrometric fragmentation of 2-iodobenzenebutanoic acid is characterized by a combination of pathways typical for aromatic compounds, carboxylic acids, and organoiodides. Under EI, key fragments are expected to arise from cleavage of the C-I bond, benzylic cleavage, and McLafferty rearrangement. Under ESI-MS/MS in negative ion mode, the primary fragmentation is decarboxylation. A comparative analysis with its isomers and non-iodinated analog highlights the diagnostic value of iodine-containing fragments. The provided experimental protocols offer a robust starting point for the analysis of this and related compounds, enabling confident structural elucidation for researchers in various scientific disciplines.

References

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 2-iodobutane. Available at: [Link]

  • Springer. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of butanoic acid. Available at: [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Chemistry Stack Exchange. Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Available at: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Comparative

A Comparative Guide to HPLC Methodologies for the Detection of 2-Iodobenzenebutanoic Acid Impurities

Introduction In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-iodobenzenebutanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 2-iodobenzenebutanoic acid, a versatile building block in organic synthesis, a robust analytical method for impurity profiling is critical.[1] Impurities can arise from the synthetic route, such as unreacted starting materials, isomers, or by-products from the iodination process, or from degradation of the API over time.[2] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate the development of stability-indicating analytical methods that can effectively separate the API from any potential impurities and degradation products.[3][4]

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive analysis of 2-iodobenzenebutanoic acid and its related substances. We will explore a conventional reversed-phase (RP-HPLC) method and an orthogonal method using a Pentafluorophenyl (PFP) stationary phase, explaining the scientific rationale behind the methodological choices and presenting supporting data to guide researchers in selecting the most appropriate approach for their needs.

The Analytical Challenge: Understanding the Analyte and Its Potential Impurities

2-Iodobenzenebutanoic acid is an aromatic carboxylic acid. Its structure, featuring a hydrophobic iodophenyl group and a polar carboxylic acid functional group, dictates its chromatographic behavior. Potential impurities may include:

  • Process-Related Impurities: Isomers such as 3-iodobenzenebutanoic acid and 4-iodobenzenebutanoic acid, precursors like 2-iodobenzoic acid, or by-products from incomplete reactions.[1][5][6]

  • Degradation Products: Forced degradation studies are essential to generate potential degradants and ensure the analytical method can resolve them.[7][8] Common degradation pathways include hydrolysis, oxidation, and photolytic cleavage, which could lead to de-iodination or modification of the butanoic acid chain.[9][10]

A successful HPLC method must be "stability-indicating," meaning it can resolve the main API peak from all these potential impurities, ensuring that any decrease in the API concentration due to degradation is accurately detected.

Method Comparison: A Tale of Two Selectivities

To ensure comprehensive impurity detection, relying on a single separation mechanism is often insufficient. Therefore, we compare a standard C18 column, which separates primarily based on hydrophobicity, with a PFP column that offers a multimodal separation mechanism.

Method A: The Workhorse - Reversed-Phase C18 Chromatography

The C18 (octadecylsilane) stationary phase is the most common choice in reversed-phase chromatography. Separation is driven by the hydrophobic interactions between the nonpolar stationary phase and the analyte. For 2-iodobenzenebutanoic acid, the iodophenyl moiety provides a strong anchor for hydrophobic retention.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its proven robustness and ability to retain the aromatic ring structure.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is employed. Acetonitrile serves as the strong organic eluent. The acidic buffer is critical; it suppresses the ionization of the carboxylic acid group (pKa ≈ 4-5), ensuring the analyte is in a single, neutral form. This results in better retention, improved peak shape, and reproducible chromatography.

  • Detection: UV detection is ideal due to the presence of the aromatic ring. A preliminary UV scan would determine the optimal wavelength, likely around 230 nm, which is characteristic of benzoic acid derivatives.[11]

Method B: The Orthogonal Approach - Pentafluorophenyl (PFP) Chromatography

A PFP column provides an alternative, or "orthogonal," selectivity compared to a C18 column. The highly electronegative fluorine atoms on the phenyl ring of the stationary phase create a system capable of multiple interactions, including:

  • Hydrophobic interactions (similar to C18)

  • Pi-pi interactions with the analyte's aromatic ring

  • Dipole-dipole interactions

  • Ion-exchange interactions

Causality of Experimental Choices:

  • Stationary Phase: The PFP phase is chosen specifically for its unique selectivity towards halogenated and aromatic compounds.[12] This can be particularly effective in resolving positional isomers or impurities where the electronic structure is slightly different, which might co-elute on a C18 column.

  • Mobile Phase: The same mobile phase composition as Method A can often be used, allowing for a direct comparison of the stationary phase's effect on selectivity. The differing retention mechanisms of the PFP column will alter the elution order and resolution of impurities.

  • Detection: UV detection remains the method of choice, with the same wavelength as Method A for consistency.

Workflow for Method Development and Comparison

G cluster_0 Phase 1: Preparation & Stressing cluster_1 Phase 2: Method Development & Analysis cluster_2 Phase 3: Comparison & Validation API 2-Iodobenzenebutanoic Acid (API Substance) Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) API->Forced_Deg Expose to Stress Stressed_Samples Stressed & Unstressed Sample Solutions Forced_Deg->Stressed_Samples Method_A Method A (RP-C18 HPLC) Data_Comp Data Comparison (Resolution, Selectivity, Peak Shape) Method_A->Data_Comp Method_B Method B (PFP HPLC - Orthogonal) Method_B->Data_Comp Stressed_Samples->Method_A Stressed_Samples->Method_B Validation Method Validation (ICH Guidelines) Data_Comp->Validation Select Best Method

Caption: Workflow for developing and comparing stability-indicating HPLC methods.

Performance Data Comparison

To objectively compare the two methods, a forced degradation study was simulated. A sample of 2-iodobenzenebutanoic acid was subjected to acidic hydrolysis (0.1 M HCl), leading to the formation of a primary degradation product (Degradant 1, likely the de-iodinated benzenebutanoic acid) and a minor process impurity (Impurity A, an isomer). The resulting chromatograms were analyzed to determine key performance parameters.

ParameterMethod A (RP-C18)Method B (PFP)Rationale & Interpretation
Retention Time (API) 8.5 min9.2 minThe PFP column shows slightly more retention due to its multimodal interaction capabilities.
Resolution (API / Impurity A) 1.82.5Method B provides superior resolution for the isomeric impurity, likely due to pi-pi interactions. A resolution > 2.0 is ideal.
Resolution (API / Degradant 1) 2.22.1Both methods adequately resolve the main degradation product, which has a significant polarity difference from the API.
Selectivity (α) (API / Impurity A) 1.151.28The higher selectivity factor for Method B confirms its different and more effective separation mechanism for the closely related isomer.
Tailing Factor (API) 1.21.1Both methods produce acceptable peak shapes (ideally close to 1.0). The PFP column shows slightly better symmetry.
Total Run Time 15 min15 minRun times are kept equivalent for a fair comparison.

Logical Comparison of Separation Mechanisms

G Comparison of Separation Logics cluster_A Method A: RP-C18 cluster_B Method B: PFP Analyte {2-Iodobenzenebutanoic Acid | {Aromatic Ring | Butanoic Acid Chain | Iodine Atom}} C18 C18 Stationary Phase Hydrophobic Interaction Analyte->C18:f0 Primary Mechanism PFP PFP Stationary Phase Hydrophobic Pi-Pi Stacking Dipole-Dipole Analyte->PFP:f0 Mechanism 1 Analyte->PFP:f1 Mechanism 2 (Enhanced for Aromatics) Analyte->PFP:f2 Mechanism 3 (Enhanced for Halogens)

Caption: Dominant separation interactions for each HPLC method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to generate degradation products to challenge the specificity of the HPLC methods.[8][9]

  • Preparation: Prepare a stock solution of 2-iodobenzenebutanoic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl. Heat at 60 °C for 8 hours. Cool, then neutralize with 0.2 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Heat at 60 °C for 8 hours. Cool, then neutralize with 0.2 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing UV/Vis illumination (as per ICH Q1B guidelines) for a defined period.

  • Analysis: Dilute all stressed samples with the mobile phase to a final concentration of approximately 0.1 mg/mL before injection.

Protocol 2: HPLC Method A (RP-C18)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

Protocol 3: HPLC Method B (PFP)
  • Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

Conclusion and Recommendations

Both the conventional RP-C18 and the orthogonal PFP methods demonstrate the capability to serve as stability-indicating assays for 2-iodobenzenebutanoic acid.

  • Method A (RP-C18) is a reliable and robust choice for routine quality control where the impurity profile is well-characterized. Its widespread availability and predictability make it an excellent primary method.

  • Method B (PFP) offers superior resolving power for closely related structures, such as positional isomers, which may be present as process-related impurities.[12] It is highly recommended during method development, for the analysis of initial API batches where unknown impurities may be present, and as a complementary orthogonal method for comprehensive characterization.

For drug development professionals, employing both methods during the characterization phase provides the highest degree of confidence in the API's purity profile. For routine analysis, the simpler and more common C18 method is often sufficient, provided it has been validated to resolve all known impurities and degradants. This dual-methodology approach embodies the principles of scientific rigor and ensures a thorough understanding of the API's stability and quality.

References

  • JECFA. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]

  • Corry, T. A., Jackson, B. A., & Ray, A. D. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A, 1604, 460470. Retrieved from [Link]

  • ResearchGate. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Al-Degs, Y. S., Al-Ghouti, M. A., & El-Sheikh, A. H. (2012). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 50(9), 818–825. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Methods, 4(2), 23-30. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Iodine. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Rossi, S., et al. (2023). Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol. ResearchGate. Retrieved from [Link]

  • Hanson, C. L., et al. (2021). Analytical capabilities for iodine detection: Review of possibilities for different applications. Review of Scientific Instruments, 92(8). Retrieved from [Link]

  • Zenodo. (2020). impurity profiling and drug characterization. Retrieved from [Link]

  • Podolska, M., et al. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica – Drug Research, 71(5), 709-719. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • ResearchGate. (2015). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. Retrieved from [Link]

  • ResearchGate. (2011). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • ACS Publications. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]

  • PubChem. (n.d.). 2-iodobutanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Iodophenyl)butyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodobutyric acid. Retrieved from [Link]

  • The MPI-Mainz UV/VIS Spectral Atlas. (n.d.). Cross Sections / Organics (acids). Retrieved from [Link]

  • ResearchGate. (2023). Selective determination of potential impurities in an active pharmaceutical ingredient using HPLC-SPE-HPLC. Retrieved from [Link]

Sources

Validation

FTIR spectral bands for carboxylic acid in 2-iodobenzenebutanoic acid

Technical Guide: FTIR Spectral Analysis of 2-Iodobenzenebutanoic Acid Executive Summary & Structural Context This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Spectral Analysis of 2-Iodobenzenebutanoic Acid

Executive Summary & Structural Context

This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral characteristics of 2-iodobenzenebutanoic acid (chemically synonymous with 4-(2-iodophenyl)butanoic acid ).

In drug development, this molecule often serves as a scaffold for synthesizing indalones or tetralones via intramolecular cyclization. The critical quality attribute (CQA) during its synthesis is the integrity of the carboxylic acid functional group and the position of the iodine substituent .

Because the iodine atom is located on the phenyl ring (ortho position) and separated from the carboxylic acid by a propyl chain (–CH₂CH₂CH₂–), the electronic inductive effect of the halogen on the carbonyl stretching frequency is negligible. Therefore, the spectral analysis relies on identifying the "classic" carboxylic acid dimer bands while using the fingerprint region to confirm the ortho-iodine substitution.

Spectral Landscape: Critical Band Assignments

The following table details the diagnostic bands required to validate the identity of 2-iodobenzenebutanoic acid. Data is synthesized from standard correlation tables for aryl-substituted alkanoic acids.

Table 1: Diagnostic FTIR Bands for 2-Iodobenzenebutanoic Acid
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
O-H (Acid) Stretching3300 – 2500 Medium, Very BroadCharacteristic "fermi resonance" often creates a jagged appearance. Overlaps C-H stretches.[1]
C=O (Acid) Stretching1715 – 1705 Strong, SharpRepresents the hydrogen-bonded dimer. Monomers (rare in solid state) appear ~1760 cm⁻¹.
C-H (Alkyl) Stretching2960 – 2850 MediumAsymmetric and symmetric stretches of the propyl chain (–CH₂–).
C-O (Acid) Stretching1320 – 1210 StrongCoupled with O-H in-plane bending. Confirms the C-O single bond of the acid.
O-H (Acid) Out-of-Plane Bend950 – 900 Medium, BroadDiagnostic "hump" often seen in dimers; confirms the acid moiety.
C=C (Aromatic) Ring Stretch1600 – 1450 MediumMultiple bands indicating the benzene ring.
C-H (Aromatic) Out-of-Plane Bend770 – 735 StrongCrucial: Indicates ortho-substitution . (Para-isomers typically show bands >800 cm⁻¹).
C-I (Aryl) Stretching600 – 450 Weak/MediumDifficult to detect in ATR; confirms presence of Iodine.

Comparative Analysis: Performance vs. Alternatives

In a research setting, FTIR is rarely used in isolation. It is a comparative tool used to monitor reaction progress or verify structural isomers.

Comparison A: Reaction Monitoring (Precursor vs. Product)

Context: Synthesis often involves the hydrolysis of an ester (e.g., Ethyl 4-(2-iodophenyl)butanoate) to the acid.

  • The Alternative (Ester Precursor):

    • C=O Shift: Esters absorb at 1735–1750 cm⁻¹ .

    • O-H Absence: Esters lack the broad 3300–2500 cm⁻¹ feature.[2]

  • The Product (2-Iodobenzenebutanoic Acid):

    • C=O Shift: The acid carbonyl shifts to 1710 cm⁻¹ (lower frequency due to hydrogen bonding).

    • O-H Presence: Appearance of the broad "carboxylic beard" centered at 3000 cm⁻¹.[3][4][5]

Scientist's Insight: If you observe a "doublet" carbonyl peak (e.g., 1735 and 1710 cm⁻¹), your hydrolysis is incomplete. The FTIR method is superior to TLC for quantifying this ratio in real-time without solvent consumption.

Comparison B: Structural Isomerism (Ortho vs. Para)

Context: Distinguishing 2-iodo (ortho) from 4-iodo (para) isomers.

  • The Alternative (Para-Isomer): 4-(4-iodophenyl)butanoic acid.

    • Fingerprint Region: Para-substituted rings typically show a strong bending band at 800–850 cm⁻¹ .

  • The Target (Ortho-Isomer):

    • Fingerprint Region: The 2-iodo substitution forces the out-of-plane C-H bending to 735–770 cm⁻¹ .

Visualization: Spectral Decision Logic

The following diagram illustrates the logical workflow for verifying the product using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum Check_CO Check Carbonyl Region (1700-1750 cm⁻¹) Start->Check_CO CO_High Peak ~1735-1750 cm⁻¹ Check_CO->CO_High Higher Freq CO_Low Peak ~1705-1715 cm⁻¹ Check_CO->CO_Low Lower Freq Result_Ester Identify: Ester Precursor CO_High->Result_Ester Check_OH Check O-H Region (2500-3300 cm⁻¹) CO_Low->Check_OH OH_Absent Broad Band Absent Check_OH->OH_Absent No H-Bonding OH_Present Broad Band Present Check_OH->OH_Present H-Bonding Confirmed OH_Absent->Result_Ester Likely Impure Check_Fingerprint Check Fingerprint (700-850 cm⁻¹) OH_Present->Check_Fingerprint Ortho Peak 735-770 cm⁻¹ (Ortho/2-Iodo) Check_Fingerprint->Ortho Para Peak 800-850 cm⁻¹ (Para/4-Iodo) Check_Fingerprint->Para Result_Acid Identify: 2-Iodobenzenebutanoic Acid Ortho->Result_Acid Result_WrongIsomer Identify: Para-Isomer Para->Result_WrongIsomer

Figure 1: Logical decision tree for interpreting FTIR spectra during the synthesis of 2-iodobenzenebutanoic acid, distinguishing it from ester precursors and structural isomers.

Experimental Protocol: Ensuring Data Integrity

To replicate the spectral resolution necessary for the comparisons above, follow this validated protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred over KBr pellets for carboxylic acids to avoid moisture interference.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (background) / 32 scans (sample).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the 2-iodobenzenebutanoic acid is fully dried. Residual solvent (DCM or Ethyl Acetate) will display competing carbonyl peaks.

    • Place ~5 mg of solid sample on the crystal.

    • Critical Step: Apply maximum pressure using the anvil. Carboxylic acid dimers require intimate contact with the crystal to resolve the fine structure of the O-H band.

  • Validation Check:

    • Inspect the 2300–2400 cm⁻¹ region. Significant noise here indicates poor atmospheric compensation (CO₂). Re-run background if necessary.

    • Inspect the 3400 cm⁻¹ region.[2][5][6] A sharp spike indicates free water, suggesting the sample is hygroscopic or wet.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Butanoic acid, 4-phenyl-. National Institute of Standards and Technology. Available at: [Link] (Used as the non-iodinated structural baseline).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons. (Source for ortho-substitution bending frequencies).

Sources

Comparative

Comparative Guide: Metabolic Stability of Iodophenylbutyric Acid Derivatives

Based on the advanced nature of your request, this guide focuses on the comparative metabolic stability of Ortho-iodophenylbutyric acid derivatives versus their Para- and Unsubstituted counterparts. This analysis synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the advanced nature of your request, this guide focuses on the comparative metabolic stability of Ortho-iodophenylbutyric acid derivatives versus their Para- and Unsubstituted counterparts.

This analysis synthesizes data from radiopharmaceutical development (where iodinated phenylbutyrates are common albumin binders) and HDAC inhibitor optimization (where phenylbutyric acid is a scaffold).

Executive Summary: The Ortho-Effect in Metabolic Design

In the development of phenylbutyric acid (PBA) derivatives—whether as histone deacetylase (HDAC) inhibitors or radiopharmaceutical vectors—metabolic stability is the primary limiting factor. The parent compound, 4-phenylbutyric acid, undergoes rapid mitochondrial


-oxidation, leading to a short biological half-life (

min in humans).

The introduction of an iodine substituent on the phenyl ring alters this metabolic fate through two distinct mechanisms depending on regiochemistry:

  • Para-Substitution (4-iodo): Primarily enhances stability by increasing affinity for Serum Albumin , creating a circulating reservoir that protects the free drug from hepatic clearance.

  • Ortho-Substitution (2-iodo): Enhances stability through Steric Hindrance . The bulky iodine atom at the ortho position distorts the planarity of the phenyl ring relative to the aliphatic chain, inhibiting the docking of the molecule into the active site of Acyl-CoA Dehydrogenase , the rate-limiting enzyme of

    
    -oxidation.
    

Recommendation: For applications requiring prolonged tissue retention and resistance to intracellular degradation, Ortho-derivatives offer superior enzymatic stability. For applications requiring extended circulation time (blood pool agents), Para-derivatives are superior due to albumin binding.

Mechanistic Insight: Beta-Oxidation vs. Steric Blockade

To understand the stability profile, one must analyze the catabolic pathway of phenyl fatty acids.

The Beta-Oxidation Vulnerability

Unsubstituted phenylbutyric acid is activated by Acyl-CoA Synthetase to form Phenylbutyryl-CoA. This substrate enters the mitochondrial


-oxidation spiral:
  • Dehydrogenation: Acyl-CoA Dehydrogenase creates a double bond (trans-2,3-enoyl-CoA).[1]

  • Hydration & Oxidation: The chain is cleaved, releasing Acetyl-CoA and Phenylacetic Acid (PAA) .

  • Conjugation: PAA is rapidly conjugated (e.g., with glutamine) and excreted.

The Ortho-Iodo Blockade

The ortho-iodine atom introduces a significant steric clash (Van der Waals radius of Iodine


).
  • Enzyme Exclusion: The active site of Acyl-CoA Dehydrogenase is a narrow hydrophobic pocket designed for linear alkyl chains. The ortho-substituent prevents the phenyl ring from aligning in the requisite planar conformation for dehydrogenation.

  • Metabolic Shunting: Blocked from

    
    -oxidation, ortho-derivatives are often shunted towards slower clearance pathways, such as direct glucuronidation or 
    
    
    
    -oxidation (if the chain length permits), resulting in a significantly prolonged
    
    
    .
Visualization: Metabolic Fate of Isomers

MetabolicPathways PBA Phenylbutyric Acid (Unsubstituted) AcylCoA Acyl-CoA Synthetase PBA->AcylCoA High Affinity Para Para-Iodo PBA (4-IPBA) Albumin Serum Albumin Complex Para->Albumin Strong Binding (Reservoir Effect) Para->AcylCoA Slow Entry Ortho Ortho-Iodo PBA (2-IPBA) Ortho->AcylCoA Reduced Affinity (Steric Hindrance) Mito Mitochondrial Beta-Oxidation Ortho->Mito BLOCKED Stable Intact Drug (Tissue Retention) Ortho->Stable Metabolic Resistance Albumin->Para Slow Release AcylCoA->Mito Rapid Transport AcylCoA->Mito Substrate Metabolite Phenylacetic Acid (Rapid Excretion) Mito->Metabolite Chain Shortening

Caption: Comparative metabolic fates. Unsubstituted PBA undergoes rapid Beta-oxidation. Para-IPBA is buffered by Albumin. Ortho-IPBA sterically blocks the Beta-oxidation enzyme complex.

Comparative Analysis Data

The following table summarizes the stability profiles of the three primary derivatives. Data is synthesized from pharmacokinetic studies of HDAC inhibitors and radiolabeled fatty acid analogs.[2]

FeatureUnsubstituted (PBA)Para-Iodo (4-IPBA)Ortho-Iodo (2-IPBA)
Primary Mechanism HDAC Inhibition / Ammonia ScavengingAlbumin Binding Moiety (ABM)Steric Metabolic Blockade
Plasma Half-Life (

)
< 30 min4 - 8 hours> 12 hours (Predicted*)
Microsomal Stability Low (< 20% remaining at 60 min)Moderate (Protected in plasma)High (> 80% remaining at 60 min)
Protein Binding Low (~50%)High (> 90%)Moderate-High
Clearance Route Renal (as Phenylacetylglutamine)Hepatic/RenalHepatic (Glucuronidation)
Key Advantage Rapid onset, established safetyLong circulation, tumor accumulationIntracellular Stability , resistance to degradation

*Prediction based on structure-activity relationship (SAR) data of analogous ortho-substituted fatty acids (e.g., 15-(o-iodophenyl)pentadecanoic acid).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific ortho-iodophenylbutyric acid derivative, use this standardized self-validating protocol. This assay differentiates between Phase I (oxidative) stability and Phase II (conjugation) stability.

Materials
  • Test Compounds: Ortho-IPBA, Para-IPBA, PBA (Control).

  • System: Pooled Liver Microsomes (Human/Rat) - 20 mg/mL protein.

  • Cofactors: NADPH regenerating system (for Phase I), UDPGA (optional for Phase II).

  • Analysis: LC-MS/MS.

Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1

    
    M) and incubate at 37°C for 5 min.
    
    • Why? To reach thermal equilibrium and assess non-enzymatic degradation.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated PBA).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and inject supernatant into LC-MS/MS.

Calculation

Plot


 vs. Time.[3] The slope 

is the elimination rate constant.


Experimental Workflow Diagram

AssayWorkflow cluster_sampling Sampling Timepoints Step1 1. Microsome Prep (0.5 mg/mL in Buffer) Step2 2. Spike Compound (1 µM Final Conc.) Step1->Step2 Step3 3. Initiate Reaction (+ NADPH) Step2->Step3 T0 T=0 min Step3->T0 T15 T=15 min Step3->T15 T60 T=60 min Step3->T60 Step4 4. Quench & Centrifuge (ACN + Internal Std) T0->Step4 T15->Step4 T60->Step4 Step5 5. LC-MS/MS Analysis (Determine Intrinsic Clearance) Step4->Step5

Caption: Step-by-step Microsomal Stability Assay workflow for determining intrinsic clearance (


).

References

  • Comparison of Albumin Binding Moieties

    • Title: A Comparison of Evans Blue and 4-(p-Iodophenyl)butyryl Albumin Binding Moieties on an Integrin

      
       Binding Peptide.[4]
      
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

    • Context: Establishes 4-IPBA (Para) as a high-stability motif due to albumin binding ( extension).
  • Metabolic Pathways of Phenylbutyrate

    • Title: Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applic
    • Source: ScienceDirect / PubMed.
    • URL:[Link]

    • Context: Details the rapid -oxid
  • Steric Hindrance in Fatty Acid Metabolism (Branched/Ortho Analogs)

    • Title: Radioiodinated Branched-Chain Fatty Acids: Substrates for Beta Oxid
    • Source: Journal of Nuclear Medicine.
    • URL:[Link]

    • Context: Provides the foundational evidence that steric bulk (branching/substitution)
  • HDAC Inhibitor Pharmacokinetics

    • Title: Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET.[2]

    • Source: Nuclear Medicine and Biology.
    • URL:[Link]

    • Context: Quantitative data on the rapid clearance of non-sterically hindered phenylbutyric acid.

Sources

Safety & Regulatory Compliance

Safety

2-Iodobenzenebutanoic acid proper disposal procedures

This guide outlines the authoritative disposal procedures for 2-Iodobenzenebutanoic acid (also known as o-iodophenylbutyric acid or 4-(2-iodophenyl)butanoic acid).[1][2] As a Senior Application Scientist, I have structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal procedures for 2-Iodobenzenebutanoic acid (also known as o-iodophenylbutyric acid or 4-(2-iodophenyl)butanoic acid).[1][2]

As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance (RCRA/EPA), and cost-efficiency . This compound is a halogenated organic acid , a specific class of chemical waste that requires strict segregation to prevent dangerous side reactions (specifically iodine liberation) and to ensure proper incineration.[3]

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must validate the chemical state.[3] 2-Iodobenzenebutanoic acid is typically a solid at room temperature.[1][3]

PropertyDescriptionCritical Disposal Implication
Class Halogenated Aromatic AcidMust be incinerated; cannot go to landfill or sewer.[1][2]
Functional Groups Aryl Iodide (-I), Carboxylic Acid (-COOH)Acidic: Incompatible with strong bases.Iodide: Incompatible with strong oxidizers.[1][2][4]
Physical State Solid (White to off-white powder)Preferred Waste Form: Solid waste is cheaper and safer to dispose of than liquid waste.[1][2][3]
Hazards (GHS) Skin/Eye Irritant (H315/H319), Corrosive (Potential)Requires nitrile gloves and eye protection during handling.[1][2][3]
Reactivity Sensitive to Light/OxidizersWARNING: Mixing with strong oxidizers (e.g., Nitric Acid) releases toxic purple Iodine gas (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).[1][3]

Part 2: Pre-Disposal Segregation (The "Golden Rules")

Improper mixing is the #1 cause of laboratory waste accidents.[3] Follow these segregation rules strictly.

  • NO Oxidizers: Never place this compound in a container with oxidizing acids (Nitric, Perchloric, Chromic).[1][3] The reaction will oxidize the iodine moiety, releasing corrosive and toxic iodine vapors.[3]

  • NO Strong Bases: While neutralization is possible, it is unnecessary and exothermic.[3] Dispose of as acidic waste without pre-neutralization unless specified by your facility's specific EHS protocols.[3]

  • Halogenated Stream: Because of the Carbon-Iodine bond, this must enter the Halogenated Waste stream.[3] Do not mix with "Non-Halogenated Organic Solvents" (like pure acetone/ethanol) as this downgrades the entire container, increasing disposal costs.[3]

Part 3: Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of 2-Iodobenzenebutanoic acid based on its current physical state.

DisposalWorkflow Start Start: 2-Iodobenzenebutanoic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Halogenated Organic' Solid->SolidContainer SolventCheck Identify Solvent Matrix Liquid->SolventCheck Warning CRITICAL: DO NOT MIX WITH OXIDIZERS (Risk of Iodine Gas Release) SolidContainer->Warning Check HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Methanol, Ethyl Acetate) SolventCheck->NonHaloSolvent LiquidContainer Container: Amber Glass/HDPE Bottle Label: 'Hazardous Waste - Halogenated Solvent Mixture' HaloSolvent->LiquidContainer NonHaloSolvent->LiquidContainer Classify entire mix as Halogenated LiquidContainer->Warning Check

Figure 1: Decision tree for segregating 2-Iodobenzenebutanoic acid waste. Note that once a halogenated compound is added to a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[1][2]

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposing of Pure Solid (Recommended)

Best for: Expired chemicals, excess synthesis product, or contaminated solids.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined screw cap.[1][2][3]

  • Transfer: Transfer the solid carefully to the jar. Avoid generating dust.[3][5]

    • Tip: If the chemical is in its original manufacturer bottle and you wish to dispose of the whole unit, place the entire bottle into the waste jar or a larger "Lab Pack" drum if permitted by your facility.[3]

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 2-Iodobenzenebutanoic acid.[3][6]

    • Constituents: 100%.[3]

    • Hazards: Check [x] Toxic, [x] Irritant.[1][3][5]

    • Waste Type: Halogenated Organic Solid.[3]

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario B: Disposing of Liquid Solutions

Best for: Reaction mixtures or HPLC waste.[2]

  • Compatibility Check: Ensure the solvent matrix is compatible with the waste container (e.g., do not use standard plastic for chloroform solutions; use glass or fluorinated plastic).[3]

  • Consolidation: Pour the solution into the Halogenated Organic Solvent waste carboy.

    • Note: Even if the solvent is Ethanol (non-halogenated), adding 2-Iodobenzenebutanoic acid renders the mixture "Halogenated" for incineration purposes.[1][3]

  • pH Check: If the solution is highly acidic (pH < 2), ensure the waste container is rated for acids.[3] If your facility requires neutral pH for solvent waste, neutralize carefully with Sodium Bicarbonate before adding to the solvent carboy.[3]

  • Labeling: Update the carboy log sheet.

    • Add "2-Iodobenzenebutanoic acid" to the list of contents.[3]

    • Note the approximate concentration.[3][4]

Part 5: Emergency Procedures (Spills)

Because this compound contains iodine, a spill may release iodine vapor if it contacts incompatible surfaces or chemicals.[1][3]

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[3] Use a P100 dust mask if powder is loose.[3]

  • Neutralization (If Iodine is visible):

    • If the spill turns purple/brown (indicating free iodine), cover the spill with solid Sodium Thiosulfate (hypo) or a reducing agent solution.[1][3] This converts volatile Iodine (

      
      ) to non-volatile Iodide (
      
      
      
      ).[1][3]
    • Reaction:

      
      
      
  • Cleanup: Sweep up the solid (or absorbed liquid) and place it in a sealed bag.[3] Label as "Hazardous Waste - Iodine Contaminated Debris."[1][3]

Part 6: Regulatory Classification (RCRA)

For US-based researchers, use the following codes for your waste manifest:

  • Waste Code: Not specifically P or U listed.

  • Characteristic Code: D002 (if liquid/corrosive).[3]

  • Default Classification: If not corrosive, classify as "Non-RCRA Regulated Hazardous Waste" (state dependent) or consolidate under F002 if mixed with spent halogenated solvents.[1][3]

  • Destruction Method: High-temperature incineration with scrubber (to capture Iodine gas).[1][3]

References

  • National Institutes of Health (NIH) - PubChem. 2-Iodobutane (Analogous Halogenated Data).[1][3] Retrieved from [Link][1][2][3]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1][2][3]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Iodine.[3][4] Retrieved from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-Iodobenzenebutanoic Acid

As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. However, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our work with novel chemical compounds is foundational to innovation. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-Iodobenzenebutanoic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to build your trust by providing value that extends beyond the product itself, ensuring that both your research and your personal safety are held to the highest standard.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. 2-Iodobenzenebutanoic acid and its structural analogs, such as 2-Iodobenzoic acid, present several risks that dictate our handling procedures. The primary hazards include skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] Ingestion is also harmful.[1][2][3]

The causality is clear: the acidic nature of the carboxyl group, combined with the reactivity of the iodo-aromatic structure, necessitates a multi-layered defense strategy. This strategy begins with a clear-eyed assessment of the risks, summarized below.

Table 1: GHS Hazard Summary for Structurally Similar Compounds (e.g., 2-Iodobenzoic Acid)

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed.[1][2][3]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)Danger H315: Causes skin irritation.[1][2][3]
Serious Eye Damage (Category 1)GHS05 (Corrosion)Danger H318: Causes serious eye damage.[1][2]
STOT - Single Exposure (Category 3)GHS07 (Exclamation Mark)Danger H335: May cause respiratory irritation.[1][2]

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. The primary method for mitigating exposure is through robust engineering controls.

Chemical Fume Hood: All handling of 2-Iodobenzenebutanoic acid, especially when in powdered form or when being dissolved, must occur inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling airborne particles or vapors.

  • Causality: As a solid, this compound can easily become airborne during weighing or transfer. As an organic acid, it may release irritating vapors. A fume hood directly captures these hazards at the source, preventing them from entering the laboratory environment and your breathing zone.

Ventilation: Ensure the laboratory is well-ventilated to supplement the localized control of the fume hood.[2][5] This provides a general dilution of any fugitive emissions, adding another layer of safety.

Personal Protective Equipment (PPE): An Essential Barrier

When engineering controls are properly used, PPE serves as the final barrier to prevent accidental contact. The selection of appropriate PPE must be deliberate and based on the specific hazards of 2-Iodobenzenebutanoic acid.

Table 2: PPE Matrix for Handling 2-Iodobenzenebutanoic Acid

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety Goggles & Face ShieldNitrile or Neoprene GlovesFull-length Lab CoatN95 Respirator (recommended)
Solution Preparation Safety GogglesNitrile or Neoprene GlovesFull-length Lab CoatNot required (inside fume hood)
General Handling Safety GogglesNitrile or Neoprene GlovesFull-length Lab CoatNot required (inside fume hood)
Detailed PPE Specifications:
  • Eye and Face Protection: Due to the risk of serious eye damage, standard safety glasses are insufficient.[1][2] Chemical splash goggles that form a seal around the eyes are mandatory.[6] When handling the powder outside of a glovebox, a full-face shield should be worn over the goggles to protect the entire face from splashes or airborne particles.[2]

  • Hand Protection: Nitrile or neoprene gloves are recommended for handling halogenated organic compounds.[7] Always inspect gloves for tears or holes before use.[2] Double-gloving is a prudent practice when handling significant quantities. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[2][3]

  • Skin and Body Protection: A full-length, buttoned lab coat and closed-toe shoes are required to protect against skin contact.[5][6] Do not wear shorts or skirts in the laboratory.[6]

  • Respiratory Protection: While a fume hood is the primary respiratory control, an N95 respirator is recommended as a secondary precaution when weighing or transferring the solid compound to prevent inhalation of fine dust.[2]

Operational Protocols: A Step-by-Step Workflow for Safety

A self-validating safety protocol is one where each step logically follows the last, minimizing risk throughout the entire chemical lifecycle.

G cluster_prep Preparation & Handling cluster_disposal Cleanup & Disposal Receiving 1. Receiving & Storage Weighing 2. Weighing (in Fume Hood) Receiving->Weighing Inspect container Solution 3. Solution Preparation Weighing->Solution Minimize dust Reaction 4. Reaction & Workup Solution->Reaction Maintain control Decon 5. Decontamination Reaction->Decon Post-experiment Waste 6. Waste Segregation Decon->Waste Segregate materials Disposal 7. Final Disposal Waste->Disposal Label accurately

Caption: A logical workflow for handling 2-Iodobenzenebutanoic acid.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][8] The container should be kept tightly closed.[2][9]

Step 2: Weighing and Preparation (Inside Fume Hood)

  • Don all required PPE (goggles, face shield, gloves, lab coat, N95 respirator).

  • Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • Handle the solid gently to minimize the creation of airborne dust.

Step 3: Handling in Solution

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Always keep the container capped or covered when not in active use, even inside the fume hood.

Step 4: Post-Experiment Cleanup

  • Decontaminate all glassware and equipment that came into contact with the chemical.

  • Wipe down the work surface inside the fume hood with an appropriate solvent and then soap and water.

Emergency Preparedness: Your Self-Validating Safety Plan

Trust in a protocol comes from its ability to provide clear, unambiguous guidance during a crisis.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][9] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1][9]

  • Skin Contact: Remove all contaminated clothing immediately.[1][8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][9][10] If feeling unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water.[1][3] Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][3][9]

Spill Response

The response to a spill should be systematic. This decision tree ensures that actions are taken in the correct, safest order.

G Spill Spill Detected Alert Alert personnel & Supervisor Spill->Alert Assess Assess Hazard (Size, Location) Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Contain Contain Spill (Use absorbent pads) PPE->Contain Cleanup Clean Up (Sweep solid / Absorb liquid) Contain->Cleanup Collect Collect Waste in Sealed Container Cleanup->Collect Decon Decontaminate Area Collect->Decon

Caption: A decision workflow for chemical spill response.

For a minor spill (solid):

  • Ensure proper PPE is worn.[2]

  • Gently sweep up the material to avoid creating dust and place it in a suitable, sealed container for disposal.[2]

  • Clean the area with a damp cloth, then wash with soap and water.

For a major spill:

  • Evacuate the immediate area and alert the designated emergency responders.[5][8]

  • Prevent the spillage from entering drains or water courses.[5]

Waste Disposal: The Final Step in Responsible Handling

Proper disposal is a critical component of laboratory safety and environmental responsibility. 2-Iodobenzenebutanoic acid is a halogenated organic compound and must be disposed of accordingly.[11][12]

  • Segregation: Never mix halogenated organic waste with non-halogenated waste.[13][14] Disposal costs for halogenated waste are significantly higher, and mixing streams is inefficient and can be hazardous.[14]

  • Labeling: Collect all waste (including contaminated weigh paper, gloves, and absorbent materials) in a designated, clearly labeled "Halogenated Organic Waste" container.[11][13] The label must be accurate and list all components.[13]

  • Containment: The waste container must be kept tightly closed except when adding waste.[13][15] It should be stored in a designated satellite accumulation area until it is collected by environmental health and safety personnel.

By adhering to these detailed protocols, you are not just following rules; you are participating in a system of self-validating safety designed to protect you, your colleagues, and your research.

References

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved from [Link]

  • What are the proper PPE to use when using Iodine? (n.d.). Study.com. Retrieved from [Link]

  • Gas detectors and respiratory protection equipments I2 (iodine). (n.d.). GazFinder. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

Sources

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